Trimethoprim-13C3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676180 | |
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189970-95-3 | |
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethoprim-13C3: An In-depth Technical Guide
Introduction
Trimethoprim-13C3 is a stable isotope-labeled derivative of Trimethoprim, a bacteriostatic antibiotic. In this isotopologue, three carbon atoms in the trimethoxybenzyl group are replaced with the heavy isotope carbon-13. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for the quantification of Trimethoprim in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for precise and accurate differentiation by the mass spectrometer.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.
Chemical and Physical Properties
This compound shares most of its physicochemical properties with the unlabeled parent compound, with the primary difference being its molecular weight due to the incorporation of three ¹³C atoms.
| Property | Value | Reference |
| IUPAC Name | 5-(3,4,5-tri(methoxy-¹³C)benzyl)pyrimidine-2,4-diamine | [1] |
| Alternate Names | 5-[(3,4,5-(Trimethoxy-¹³C₃)phenyl)methyl]-2,4-pyrimidinediamine | [2] |
| CAS Number | 1189970-95-3 | [1][2] |
| Molecular Formula | C₁₁(¹³C)₃H₁₈N₄O₃ | [2] |
| Molecular Weight | 293.30 g/mol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |
| Storage Temperature | -20°C Freezer | [3] |
Synthesis of this compound
The synthesis of this compound involves the incorporation of three ¹³C atoms into the methoxy groups of the trimethoxybenzyl moiety. A plausible synthetic route would start with a ¹³C-labeled precursor, such as ¹³C-methyl iodide, and proceed through intermediates like ¹³C₃-labeled 3,4,5-trimethoxybenzaldehyde. The final steps would involve condensation and cyclization reactions to form the pyrimidine ring.
A general, adaptable synthesis for unlabeled Trimethoprim proceeds as follows:
-
Condensation: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base to form α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile.[4]
-
Cyclization: The resulting intermediate is then reacted with guanidine in the presence of a strong base (e.g., sodium methoxide) to form the 2,4-diaminopyrimidine ring, yielding Trimethoprim.[4]
To synthesize this compound, one would start with a ¹³C-labeled precursor. For instance, ¹³C-labeled methyl iodide can be used to synthesize ¹³C-labeled 3,4,5-trimethoxybenzaldehyde. This labeled aldehyde would then be used in the condensation and cyclization reactions described above to yield this compound.
Mechanism of Action
Trimethoprim, and by extension this compound, exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[5] Folic acid is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By blocking DHFR, Trimethoprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately inhibiting bacterial growth.[5]
Experimental Protocols: Quantification of Trimethoprim using this compound by LC-MS/MS
The following is a representative experimental protocol for the quantification of Trimethoprim in biological samples, such as plasma, using this compound as an internal standard. This protocol is a composite based on several published methods.[6][7]
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trimethoprim: 291.1 -> 230.1; this compound: 294.1 -> 233.1 |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |
| Dwell Time | 100-200 ms |
Data Analysis
-
Peak Integration: Integrate the peak areas for both Trimethoprim and this compound for each sample, calibrator, and quality control sample.
-
Ratio Calculation: Calculate the peak area ratio of Trimethoprim to this compound.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x² weighting is commonly used.
-
Quantification: Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods for the quantification of Trimethoprim. Below are tables summarizing typical quantitative parameters from LC-MS/MS methods.
Table 1: Linearity of Quantification
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 1 - 1000 | > 0.99 | [6] |
| Human Serum | 1.2 - 40,000 | > 0.995 | [7] |
| Honey | 5 - 150 | > 0.99 | [8] |
| Medicated Feed | 20 - 750 (mg/kg) | > 0.99 | [9] |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Serum | 2.4 | < 7 | < 10 | 95-105 | [7] |
| Human Serum | 28 | < 7 | < 10 | 95-105 | [7] |
| Human Plasma | 5 | < 5 | < 5 | 98-102 | [6] |
| Human Plasma | 500 | < 5 | < 5 | 98-102 | [6] |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Medicated Feed | 90.8 - 104.5 | Not Reported | [9] |
| Honey | 70 - 106 | Not Reported | [10] |
Conclusion
This compound is an essential analytical tool for researchers, scientists, and drug development professionals involved in the study of Trimethoprim. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision in the quantification of the parent drug in various biological and environmental matrices. The detailed methodologies and data presented in this guide offer a solid foundation for the development and validation of analytical methods incorporating this stable isotope-labeled compound. The understanding of its synthesis and mechanism of action further enhances its application in a research context.
References
- 1. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics of trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children | Pediatric Trials Network [pediatrictrials.org]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
An In-Depth Technical Guide to the Chemical Properties of Trimethoprim-13C3
This technical guide provides a comprehensive overview of the core chemical properties of Trimethoprim-13C3, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, and relevant experimental protocols, and visualizes key pathways and workflows.
Core Chemical Properties
This compound is a stable isotope-labeled version of the antibiotic Trimethoprim, where three carbon atoms in the pyrimidine ring are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled compound but distinguishable by its mass.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| CAS Number | 1189970-95-3 | [1][2] |
| Molecular Formula | ¹³C₃C₁₁H₁₈N₄O₃ | [1][2] |
| Molecular Weight | 293.30 g/mol | [1][2] |
| Synonyms | Trimethoprim (pyrimidine-4,5,6-¹³C₃) | [1] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 210-212 °C | [3] |
| Solubility | Soluble in Water, DMSO, and Methanol. Slightly soluble in DMSO and Methanol (with heating). | [3][4] |
| Storage Temperature | -20°C Freezer | [3] |
| Chemical Purity | ≥95% | [4] |
| Isotopic Enrichment | ≥98% | [4] |
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of tetrahydrofolate (THF), a precursor required for the production of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting bacterial DHFR, Trimethoprim disrupts DNA synthesis, leading to bacteriostatic effects.
The following diagram illustrates the folate synthesis pathway and the inhibitory action of Trimethoprim.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Purification of this compound (Plausible Route)
Disclaimer: The following is a generalized, plausible protocol and should be adapted and optimized based on specific laboratory conditions and available starting materials.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
A suitable ¹³C₃-labeled pyrimidine precursor (e.g., ¹³C₃-guanidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Condensation: React 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound to form an intermediate chalcone.
-
Cyclization: React the intermediate with a ¹³C₃-labeled guanidine salt in the presence of a base like sodium ethoxide in ethanol to form the ¹³C₃-labeled pyrimidine ring of Trimethoprim.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against DHFR.
Materials:
-
Purified dihydrofolate reductase (E. coli)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound (or unlabeled Trimethoprim as a reference inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and Trimethoprim in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound to the wells.
-
Enzyme Addition: Add a fixed concentration of DHFR to each well to initiate the reaction, leaving some wells without the enzyme as a control for background NADPH oxidation.
-
Substrate Addition: Start the reaction by adding DHF to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Analysis of Trimethoprim using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general workflow for the quantification of Trimethoprim in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Trimethoprim standard solutions
-
This compound internal standard solution
-
Biological matrix (e.g., plasma)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
(Optional) For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE).
-
Evaporate the final supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.
-
Detect and quantify Trimethoprim and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of this compound against the concentration of the Trimethoprim standards.
-
Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of Trimethoprim using this compound as an internal standard.
References
A Technical Guide to the Synthesis and Application of Trimethoprim-13C3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of Trimethoprim-13C3, an isotopically labeled internal standard crucial for accurate bioanalytical quantification. This document details a plausible synthetic pathway, presents key quantitative data, and outlines a typical experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] Accurate quantification of Trimethoprim in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The co-elution of the labeled internal standard with the unlabeled analyte allows for correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[2]
This compound, with the IUPAC name 5-(3,4,5-tri(methoxy-13C)benzyl)pyrimidine-2,4-diamine, is specifically labeled with three carbon-13 isotopes on the methoxy groups of the trimethoxybenzyl moiety.[3][4] This mass shift of +3 Da allows for its distinct detection from the native Trimethoprim by a mass spectrometer.
Synthesis of this compound
While specific proprietary synthesis protocols are not publicly available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of unlabeled Trimethoprim and other 13C-labeled compounds. The most logical approach involves the synthesis of a 13C-labeled 3,4,5-trimethoxybenzaldehyde intermediate, followed by condensation with a pyrimidine precursor.
Synthesis of 13C-labeled 3,4,5-Trimethoxybenzaldehyde
The key to synthesizing this compound is the preparation of 3,4,5-tri(methoxy-13C)benzaldehyde. A common starting material for this is syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The synthesis would proceed as follows:
-
O-demethylation of Syringaldehyde: The two methoxy groups of syringaldehyde are first removed to yield 3,4,5-trihydroxybenzaldehyde (gallic aldehyde). This can be achieved using strong demethylating agents like boron tribromide (BBr3) or hydrobromic acid (HBr).
-
13C-Methylation: The three hydroxyl groups of gallic aldehyde are then methylated using a 13C-labeled methylating agent, such as 13C-methyl iodide (¹³CH₃I) or dimethyl sulfate-13C2 ((¹³CH₃)₂SO₄), in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetone. This step is critical for the introduction of the isotopic labels.
Condensation to form this compound
Once the 13C-labeled 3,4,5-trimethoxybenzaldehyde is obtained, it can be condensed with 3-anilinopropionitrile in the presence of a strong base like potassium tert-butoxide. The resulting intermediate is then cyclized with guanidine to form the pyrimidine ring, yielding this compound.[5]
Table 1: Key Reagents and Conditions for Plausible this compound Synthesis
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | O-demethylation | Syringaldehyde, Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to room temperature |
| 2 | 13C-Methylation | 3,4,5-trihydroxybenzaldehyde, ¹³CH₃I, K₂CO₃ | Dimethylformamide (DMF) | Room temperature to 60°C |
| 3 | Condensation | 13C-labeled 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, Potassium tert-butoxide | tert-Butanol | Reflux |
| 4 | Cyclization | Intermediate from Step 3, Guanidine hydrochloride, Sodium ethoxide | Ethanol | Reflux |
| 5 | Purification | - | Silica gel chromatography | Gradient elution (e.g., Dichloromethane/Methanol) |
Characterization and Quantitative Data
The successful synthesis of this compound requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁¹³C₃H₁₈N₄O₃ | [3][4] |
| Molecular Weight | 293.30 g/mol | [3][4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Chemical Purity | ≥95% | [4] |
| Isotopic Enrichment | ≥98% | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled Trimethoprim. However, the protons on the 13C-labeled methyl groups will exhibit coupling to the ¹³C nucleus, resulting in doublets (¹JCH coupling). The absence of a large singlet in the methoxy region (~3.8 ppm) and the presence of a doublet would confirm successful labeling.
-
¹³C NMR: The carbon NMR spectrum will show three significantly enhanced signals in the methoxy region (around 56 ppm) due to the ¹³C enrichment.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum will show a prominent molecular ion [M+H]⁺ at m/z 294.3, which is 3 units higher than that of unlabeled Trimethoprim (m/z 291.3). The fragmentation pattern in MS/MS will also show a corresponding +3 Da shift for fragments containing the trimethoxybenzyl moiety.
Experimental Protocols
General Protocol for the Synthesis of 13C-labeled 3,4,5-Trimethoxybenzaldehyde
-
Demethylation: Dissolve syringaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78°C under an inert atmosphere (e.g., Argon). Add a solution of boron tribromide (3.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding methanol, followed by water. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4,5-trihydroxybenzaldehyde.
-
13C-Methylation: To a solution of crude 3,4,5-trihydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (5 equivalents). Stir the suspension at room temperature for 30 minutes. Add ¹³C-methyl iodide (3.5 equivalents) dropwise and heat the reaction to 60°C for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 13C-labeled 3,4,5-trimethoxybenzaldehyde.
General Protocol for the Synthesis and Purification of this compound
-
Condensation and Cyclization: A detailed, step-by-step protocol for the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile and subsequent cyclization with guanidine to form Trimethoprim is described in various literature sources.[5] The same procedure can be followed using the 13C-labeled 3,4,5-trimethoxybenzaldehyde.
-
Purification: The crude this compound is purified by silica gel column chromatography using a gradient of dichloromethane and methanol. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the final product as a powder.
Visualization of Workflows and Pathways
Synthetic Pathway of this compound
References
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Purchase [13C3]-Trimethoprim [nucleosyn.com]
- 5. scbt.com [scbt.com]
The Role of Trimethoprim-13C3 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Trimethoprim-13C3 in research, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis. Its application significantly enhances the accuracy and precision of analytical methods, particularly in pharmacokinetic and drug metabolism studies.
Core Application: An Internal Standard in Mass Spectrometry
This compound is a form of Trimethoprim where three carbon atoms in the trimethoxybenzyl group have been replaced with the heavy isotope, carbon-13. This isotopic labeling results in a molecule that is chemically identical to Trimethoprim but has a higher molecular weight (293.30 g/mol for the 13C3 variant versus 290.3 g/mol for the unlabeled drug).[1][2] This mass difference is the key to its function in stable isotope dilution (SID) mass spectrometry (MS).
In quantitative MS-based assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting analytical variability. This variability can arise from multiple steps in the analytical workflow, including sample extraction, ionization efficiency in the mass spectrometer, and instrument drift. By adding a known amount of this compound to a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process, the analyte (unlabeled Trimethoprim) and the internal standard are subjected to the same experimental conditions. Any loss or variation during the process will affect both compounds equally. Since the mass spectrometer can differentiate between the two based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration.
Key Research Areas
The use of this compound as an internal standard is pivotal in several research domains:
-
Pharmacokinetic (PK) Studies: Accurate determination of drug concentration in biological fluids over time is the cornerstone of pharmacokinetics. This compound enables the precise measurement of Trimethoprim levels in plasma, serum, and urine, allowing for the reliable calculation of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Drug Metabolism Studies: Investigating how the body metabolizes Trimethoprim is essential for understanding its efficacy and potential for drug-drug interactions. The use of a stable isotope-labeled internal standard ensures that the quantification of the parent drug and its metabolites is not compromised by matrix effects or extraction inefficiencies.
-
Bioequivalence Studies: When comparing a generic formulation of a drug to the innovator product, regulatory agencies require stringent bioequivalence studies. The use of robust and validated analytical methods, often employing stable isotope-labeled internal standards like this compound, is a prerequisite for these studies.
-
Therapeutic Drug Monitoring (TDM): In certain clinical situations, it is necessary to monitor the concentration of Trimethoprim in a patient's blood to ensure it is within the therapeutic range and to avoid toxicity. Analytical methods using this compound provide the necessary accuracy for reliable TDM.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound in LC-MS/MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁¹³C₃H₁₈N₄O₃ |
| Molecular Weight | 293.30 g/mol |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥95% |
Table 2: Representative LC-MS/MS Parameters for Trimethoprim Quantification
| Parameter | Trimethoprim (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 291.1 | 294.1 |
| Product Ion (Q3) m/z | 230.1 | 233.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 2.5 | 2.5 |
Note: The specific mass transitions and collision energies should be optimized for the mass spectrometer being used.
Table 3: Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra- and Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85-115% |
Experimental Protocols
Representative Protocol for Quantification of Trimethoprim in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents
-
Trimethoprim analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Trimethoprim and this compound in methanol.
-
Prepare working solutions of Trimethoprim by serial dilution of the stock solution with methanol/water (50:50, v/v).
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Trimethoprim working solutions into blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Trimethoprim: 291.1 -> 230.1
-
This compound: 294.1 -> 233.1
-
-
Optimize other MS parameters (e.g., declustering potential, entrance potential, collision cell exit potential) according to the specific instrument.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte (Trimethoprim) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Trimethoprim in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for bioanalytical quantification using stable isotope dilution.
Caption: Principle of Stable Isotope Dilution Mass Spectrometry.
References
The Definitive Guide to Using Trimethoprim-13C3 as an Internal Standard
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the application of Trimethoprim-13C3 as an internal standard for the quantitative analysis of trimethoprim. Designed for professionals in research and drug development, this document details the principles of isotope dilution mass spectrometry, experimental protocols for sample preparation and analysis, and presents key quantitative data to support methodological validation.
Introduction to Trimethoprim and the Role of an Internal Standard
Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections by inhibiting dihydrofolate reductase. Accurate quantification of trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification.
This compound is a form of trimethoprim in which three carbon atoms in the trimethoxybenzyl group have been replaced with the heavy isotope, carbon-13.[1][2] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) as it shares identical chemical and physical properties with the unlabeled analyte, but is distinguishable by its mass-to-charge ratio (m/z).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The key principle is that the isotopically labeled standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for any sample loss or matrix effects. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.
Below is a diagram illustrating the fundamental workflow of the IDMS technique.
References
The Unseen Hand: A Technical Guide to Stable Isotopes in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, understanding a drug's journey through the body is paramount. Stable isotope analysis has emerged as a powerful and indispensable tool, offering unparalleled precision and insight into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. This technical guide provides an in-depth exploration of the core applications of stable isotopes in drug analysis, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate these complex processes.
Core Applications of Stable Isotopes in Drug Analysis
Stable isotopes, non-radioactive atoms with additional neutrons, serve as powerful tracers in biological systems. Their subtle mass difference allows them to be distinguished from their endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the drug's inherent chemical properties.[1][2] This fundamental principle underpins a wide array of applications in drug analysis.
Pharmacokinetic (PK) and Bioavailability Studies
Stable isotope-labeled (SIL) compounds are the gold standard for pharmacokinetic and bioavailability studies. By co-administering a known amount of the SIL drug intravenously with the oral formulation of the unlabeled drug, researchers can simultaneously determine the absolute bioavailability with high accuracy in a single study, eliminating intra-subject variability.[3][4] This "microtracer" approach is particularly valuable in early clinical development.
The use of deuterium, a stable isotope of hydrogen, has gained significant traction in modifying drug candidates to improve their pharmacokinetic profiles. The substitution of hydrogen with deuterium can strengthen the chemical bond, leading to a slower rate of metabolism (the kinetic isotope effect), which can result in a longer half-life, increased exposure, and potentially a more favorable dosing regimen.[5]
Metabolism Studies (ADME)
Tracing the metabolic fate of a drug is crucial for understanding its efficacy and safety. Stable isotope labeling allows for the unambiguous identification and quantification of metabolites.[2][6] By introducing a labeled drug into a biological system, all resulting metabolites will carry the isotopic signature, making them readily distinguishable from endogenous molecules in complex matrices like plasma, urine, and feces. This is instrumental in constructing a comprehensive metabolic map of the drug.
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope dilution mass spectrometry is a definitive method for the accurate quantification of drugs and their metabolites in biological samples.[1] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer.[7] By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
Drug-Drug Interaction (DDI) Studies
Stable isotopes are invaluable in assessing the potential for drug-drug interactions. By administering a SIL probe substrate for a specific metabolic enzyme along with a new drug candidate, researchers can determine if the new drug inhibits or induces the metabolism of the probe.[8] This approach provides clear and precise information on the mechanisms of potential drug interactions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing stable isotopes in drug analysis.
Isotope Dilution LC-MS/MS for Drug Quantification in Plasma
This protocol provides a general framework for the quantitative analysis of a drug in plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the stable isotope-labeled internal standard solution.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).[9][10]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for its applicability to a wide range of drug molecules.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow for a Human ADME Study Using a ¹⁴C-Labeled Drug
While carbon-14 is a radioisotope, its use in human ADME studies is a cornerstone of drug development and provides a comprehensive picture of a drug's disposition.[11][12] The workflow shares many principles with stable isotope studies in terms of tracing and metabolite identification.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing stable isotopes in drug analysis.
Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug
This table presents a hypothetical comparison of key pharmacokinetic parameters for a deuterated drug and its non-deuterated counterpart, illustrating the potential impact of the kinetic isotope effect.
| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |
| Cmax (ng/mL) | 150 | 210 | 1.4 |
| AUC (ng*h/mL) | 1200 | 2400 | 2.0 |
| t1/2 (hours) | 8 | 14 | 1.75 |
| Clearance (L/h/kg) | 5.0 | 2.5 | 0.5 |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Half-life.
Validation Summary for an Isotope Dilution LC-MS/MS Assay
This table provides a summary of validation parameters for a hypothetical isotope dilution LC-MS/MS method for the quantification of a drug in human plasma, demonstrating the performance characteristics of the assay.[13][14]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.5% |
| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Minimal | No significant ion suppression or enhancement |
%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the application of stable isotopes in drug analysis.
Isotope Dilution Mass Spectrometry Workflow
This diagram outlines the fundamental steps involved in quantifying an analyte in a biological sample using isotope dilution mass spectrometry.
Absolute Bioavailability Study Design
This diagram illustrates the "microtracer" approach for determining the absolute bioavailability of a drug using a stable isotope-labeled compound.
Metabolite Identification Workflow
This diagram outlines the process of identifying drug metabolites using a stable isotope-labeled drug candidate.
Conclusion
Stable isotope analysis has revolutionized the field of drug analysis, providing researchers and drug development professionals with a suite of powerful tools to elucidate the complex interactions between a drug and a biological system. From definitive quantification using isotope dilution mass spectrometry to enhancing pharmacokinetic properties through deuteration, the applications are vast and continue to expand. The methodologies and workflows presented in this guide offer a foundational understanding of these techniques, empowering scientists to design more efficient and informative studies, ultimately accelerating the development of safer and more effective medicines.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The stable isotope method for determining absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling Cellular Metabolism: An In-depth Technical Guide to ¹³C Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ¹³C isotopic labeling, a powerful technique for tracing metabolic pathways and quantifying cellular fluxes. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers leveraging stable isotopes to advance our understanding of cellular physiology in health and disease, and to accelerate drug development.
Core Principles of ¹³C Isotopic Labeling
Stable isotope labeling utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), to "trace" the journey of atoms through metabolic networks.[1] Unlike the more abundant ¹²C, the heavier ¹³C isotope can be detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By providing cells with a substrate, such as glucose or an amino acid, enriched with ¹³C, researchers can track the incorporation of these labeled carbon atoms into downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the rate of reactions, a concept known as metabolic flux analysis.[2][3]
The core of ¹³C metabolic flux analysis (¹³C-MFA) lies in the principle that different metabolic pathways will result in distinct patterns of ¹³C incorporation into metabolites. By measuring these isotopic labeling patterns and using computational models, the rates (fluxes) of intracellular reactions can be determined with high precision.[2][4] This provides a dynamic snapshot of cellular metabolism that is not achievable with traditional metabolomics, which only measures static metabolite levels.[1]
Key Applications of ¹³C Isotopic Labeling
The versatility of ¹³C isotopic labeling has led to its widespread adoption across various fields of biological research and drug development.
Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a cornerstone application used to quantify intracellular metabolic fluxes in a variety of biological systems, from microorganisms to mammalian cells.[2][3] It is instrumental in identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental perturbations, and for metabolic engineering efforts aimed at optimizing the production of desired compounds.[5] In cancer research, ¹³C-MFA has been pivotal in elucidating the reprogrammed metabolism of tumor cells, identifying novel therapeutic targets, and assessing the efficacy of metabolic drugs.[1][6]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy used in quantitative proteomics.[7] In this technique, two populations of cells are cultured in media containing either the natural ("light") or a ¹³C-labeled ("heavy") essential amino acid, such as arginine or lysine.[7] This results in the incorporation of the respective amino acid into all newly synthesized proteins. After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry, which can distinguish between the light and heavy forms of the peptides.[7] SILAC provides a highly accurate method for quantifying changes in protein expression in response to various stimuli or in different disease states.
Drug Metabolism and Pharmacokinetics (DMPK)
¹³C labeling is an invaluable tool in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[8][9] By synthesizing a drug molecule with ¹³C atoms at metabolically stable positions, its fate can be tracked in vivo.[9] This allows for the identification of metabolites, the elucidation of metabolic pathways, and the assessment of pharmacokinetic properties.[][11] The use of stable isotopes avoids the safety concerns associated with radiolabeling and provides a more detailed understanding of a drug's metabolic profile.[8]
Experimental Protocols
This section provides detailed methodologies for key ¹³C labeling experiments.
¹³C-Metabolic Flux Analysis (¹³C-MFA) Protocol
This protocol outlines a general workflow for a ¹³C-MFA experiment using ¹³C-labeled glucose in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
[U-¹³C₆]-glucose (or other specifically labeled glucose)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%) in standard culture medium.
-
For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled glucose and dialyzed FBS. The concentration of labeled glucose should be similar to that in the standard medium.
-
Incubate the cells for a sufficient time to reach isotopic steady-state. This time can vary depending on the cell line and the metabolites of interest, but is often in the range of 6-24 hours.[12]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., 8:1:1 v/v/v).[4]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Dry the polar phase containing the central carbon metabolites under a stream of nitrogen or using a speed vacuum.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or the underivatized polar phase using LC-MS/MS.
-
The mass spectrometer will detect the different mass isotopomers of each metabolite, reflecting the incorporation of ¹³C atoms.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes that best fit the measured mass isotopomer distributions.[4]
-
SILAC Protocol for Quantitative Proteomics
This protocol describes a typical SILAC experiment to compare protein expression between two conditions.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium (deficient in arginine and lysine)
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆-L-lysine
-
Dialyzed FBS
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
LC-MS/MS system
Procedure:
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells for at least five passages in either "light" SILAC medium supplemented with light arginine and lysine or "heavy" SILAC medium supplemented with heavy ¹³C₆-arginine and ¹³C₆-lysine.
-
Confirm complete incorporation of the heavy amino acids by mass spectrometry analysis of a small protein sample.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells from both populations separately in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of the light or heavy amino acids.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.
-
This ratio reflects the relative abundance of the corresponding protein in the two experimental conditions.
-
Data Presentation
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 5.2 ± 0.8 | 8.1 ± 1.1 | 35.4 ± 2.5 | 10.2 ± 1.5 | 38.5 ± 3.1 | 2.1 ± 0.4 | 0.5 ± 0.1 |
| Glutamate | 10.1 ± 1.3 | 12.5 ± 1.8 | 45.3 ± 3.9 | 8.7 ± 1.2 | 22.1 ± 2.4 | 1.3 ± 0.3 | - |
| Lactate | 25.6 ± 2.1 | 5.3 ± 0.9 | 69.1 ± 4.3 | - | - | - | - |
| Alanine | 30.2 ± 2.5 | 7.8 ± 1.0 | 62.0 ± 3.8 | - | - | - | - |
| Table 1: Example Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-¹³C₆]-Glucose. Values represent the percentage of the metabolite pool containing the indicated number of ¹³C atoms (M+n). Data are presented as mean ± standard deviation. |
| Metabolic Flux | Control (nmol/10⁶ cells/h) | Treated (nmol/10⁶ cells/h) |
| Glucose Uptake | 250 ± 25 | 180 ± 20 |
| Lactate Secretion | 400 ± 35 | 300 ± 30 |
| TCA Cycle Flux | 80 ± 10 | 50 ± 8 |
| Pentose Phosphate Pathway | 25 ± 5 | 35 ± 6 |
| Table 2: Example Metabolic Fluxes in Cancer Cells Under Control and Drug-Treated Conditions. Fluxes were determined by ¹³C-MFA. Data are presented as mean ± standard deviation.[6] |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes. The following are examples of diagrams created using the DOT language for Graphviz.
A typical experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).
Simplified diagram of the Glycolysis and TCA Cycle pathways.
A standard workflow for a SILAC-based quantitative proteomics experiment.
References
- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ckisotopes.com [ckisotopes.com]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 8. nuvisan.com [nuvisan.com]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethoprim is a synthetic antimicrobial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids, ultimately leading to bacteriostasis. The high affinity of trimethoprim for bacterial DHFR compared to its mammalian counterpart forms the basis of its selective toxicity and therapeutic efficacy. This guide provides a comprehensive overview of the molecular mechanism of trimethoprim, including its interaction with DHFR, the biochemical consequences of this inhibition, and the basis for its selective action. Furthermore, it delves into the synergistic relationship with sulfonamides, mechanisms of resistance, detailed experimental protocols for studying its activity, and quantitative data on its inhibitory potency.
The Bacterial Folate Biosynthesis Pathway: A Key Target
Bacteria, unlike mammals, cannot utilize pre-formed folate from their environment and must synthesize it de novo.[1][2][3] This metabolic pathway is therefore an attractive target for antimicrobial agents. The pathway culminates in the production of tetrahydrofolate (THF), an essential carrier of one-carbon units for the synthesis of thymidine, purine nucleotides, and certain amino acids.[1]
The final step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[4][5]
Molecular Mechanism of Trimethoprim Action
Trimethoprim functions as a potent and selective competitive inhibitor of bacterial dihydrofolate reductase.[4][5][6] Its chemical structure, particularly the diaminopyrimidine ring, allows it to bind to the active site of bacterial DHFR with high affinity, preventing the binding of the natural substrate, DHF.[7] This selective and strong binding to bacterial DHFR is several thousand-fold greater than its affinity for human DHFR, which is the cornerstone of its safety and efficacy as an antibiotic.[8]
The inhibition of DHFR by trimethoprim leads to a depletion of the intracellular pool of THF.[5] The lack of this essential cofactor stalls the synthesis of DNA, RNA, and proteins, thereby arresting bacterial growth and replication.[4]
Visualizing the Folate Pathway and Trimethoprim's Site of Action
The following diagram illustrates the bacterial folate synthesis pathway and highlights the inhibitory action of both sulfonamides and trimethoprim.
Caption: Bacterial folate synthesis pathway and points of inhibition.
Quantitative Data: Inhibitory Potency of Trimethoprim
The efficacy of trimethoprim is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against DHFR. These values demonstrate the high selectivity of trimethoprim for bacterial enzymes over the human ortholog.
| Organism/Enzyme | DHFR Type | Ki (nM) | IC50 (µM) | Reference |
| Staphylococcus aureus | DfrB (Wild-type) | 2.7 | - | [4] |
| Staphylococcus aureus | DfrG (Resistant) | 31,000 | - | [4] |
| Staphylococcus aureus | DfrK (Resistant) | 4,260 | - | [4] |
| Staphylococcus aureus | DfrA (Resistant) | 820 | - | [4] |
| Escherichia coli | Wild-type | - | 0.007 | [9] |
| Escherichia coli | dfrXV (Resistant) | 15,900 | 22.4 | [9] |
| Pneumocystis jirovecii | Wild-type | ~4 | - | [5][10] |
| Pneumocystis jirovecii | F36C (Resistant) | ~400 | - | [5][10] |
| Human | DHFR | - | 55.26 | [6] |
Table 1: Comparative Ki and IC50 values of Trimethoprim against various DHFR enzymes.
Synergistic Action with Sulfonamides
Trimethoprim is frequently co-administered with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a potent synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[11] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme that acts earlier in the folate synthesis pathway, reducing the production of DHF.[11] This dual blockade is often bactericidal, whereas each drug individually is typically bacteriostatic.
The degree of synergy can be quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
| Organism | Combination | FIC Index | Interpretation | Reference |
| Methicillin-sensitive S. aureus | Trimethoprim + Sulfamethoxazole | ≤ 0.6 | Synergistic | [2] |
| Methicillin-resistant S. aureus | Trimethoprim + Sulfamethoxazole | ≤ 0.6 | Synergistic | [2] |
Table 2: Synergy between Trimethoprim and Sulfamethoxazole.
Mechanisms of Resistance
Bacterial resistance to trimethoprim can emerge through several mechanisms:
-
Alterations in the target enzyme: Mutations in the folA gene, which encodes for DHFR, can lead to an enzyme with reduced affinity for trimethoprim while still maintaining its catalytic function.[7]
-
Acquisition of resistant DHFR genes: Plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR variants are a common mechanism of acquired resistance.[4]
-
Overproduction of the target enzyme: Increased expression of the endogenous DHFR can overcome the inhibitory effect of trimethoprim.
-
Efflux pumps: Active transport of the drug out of the bacterial cell can reduce its intracellular concentration to sub-therapeutic levels.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol outlines a standard method for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, a known concentration of NADPH (e.g., 100 µM), and the DHFR enzyme.
-
Initiate the reaction by adding a known concentration of DHF (e.g., 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Determination of IC50 for Trimethoprim
Procedure:
-
Perform the DHFR activity assay as described above.
-
Prepare a series of dilutions of trimethoprim in the assay buffer.
-
For each trimethoprim concentration, pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) before initiating the reaction with DHF.
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of trimethoprim that results in 50% inhibition of the enzyme activity, determined by non-linear regression analysis of the dose-response curve.[1][12]
Visualizing Experimental Workflows
DHFR Inhibitor Screening Workflow
The following diagram outlines a typical workflow for screening potential DHFR inhibitors.
Caption: Workflow for DHFR inhibitor screening.
Conclusion
Trimethoprim remains a clinically important antibiotic due to its well-defined mechanism of action and its selective targeting of a crucial bacterial metabolic pathway. A thorough understanding of its interaction with DHFR, the quantitative aspects of its inhibitory activity, and the mechanisms of resistance is essential for the effective use of this drug and for the development of novel antifolate agents that can overcome existing resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05235E [pubs.rsc.org]
- 2. in.gov [in.gov]
- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoprim resistance of dihydrofolate reductase variants from clinical isolates of Pneumocystis jirovecii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Its primary therapeutic application is in the treatment of urinary tract infections, both as a monotherapy and in combination with sulfamethoxazole, with which it exhibits a synergistic effect.[1] A thorough understanding of its physical and chemical properties is paramount for its effective formulation, development of new drug delivery systems, and for ensuring its quality and stability in pharmaceutical preparations. This guide provides a comprehensive overview of the core physicochemical characteristics of Trimethoprim, detailed experimental protocols for their determination, and visual representations of its mechanism of action and synthesis.
Physicochemical Properties
The physical and chemical properties of Trimethoprim are summarized in the tables below, providing a quantitative basis for its characterization.
Table 1: General and Physical Properties of Trimethoprim
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₄O₃ | [2] |
| Molecular Weight | 290.32 g/mol | [2] |
| Appearance | White or yellowish-white crystalline powder | [2] |
| Melting Point | 199-203 °C | [3] |
| pKa | 7.12 | |
| LogP | 0.91 | [1] |
Table 2: Solubility of Trimethoprim in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Very slightly soluble | 25 | [2] |
| Ethanol | Slightly soluble | 25 | [2] |
| Chloroform | Slightly soluble | 25 | [2] |
| Acetone | Slightly soluble | 25 | [2] |
| Glacial Acetic Acid | Freely soluble | Not Specified | [2] |
| DMSO | ~58 mg/mL | Not Specified | |
| Dimethylformamide | ~13 mg/mL | Not Specified |
Table 3: Spectroscopic Data of Trimethoprim
| Spectroscopic Technique | Key Absorption/Chemical Shifts | Solvent | Reference |
| UV-Vis | λmax: 287 nm | Methanol | |
| FTIR (KBr pellet) | Key peaks (cm⁻¹): 3469, 3317 (N-H stretching); 1635 (C=N stretching); 1596 (C=C stretching) | KBr | |
| ¹H NMR | δ (ppm): 3.65 (s, 2H), 3.75 (s, 6H), 3.80 (s, 3H), 5.65 (br s, 2H), 6.25 (br s, 2H), 6.60 (s, 2H), 7.55 (s, 1H) | DMSO-d₆ | |
| ¹³C NMR | δ (ppm): 34.0, 55.8, 60.3, 83.9, 105.9, 136.9, 152.8, 156.2, 162.4 | DMSO-d₆ |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical and chemical properties of Trimethoprim.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid Trimethoprim sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the Trimethoprim sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 10-15°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as the range between the onset and clear point temperatures.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Trimethoprim.
Apparatus and Reagents:
-
Potentiometer with a glass pH electrode and a reference electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Deionized water
-
Trimethoprim sample
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Accurately weigh a known amount of Trimethoprim and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a final concentration of approximately 1 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.
Solubility Determination (Equilibrium Method)
Objective: To determine the solubility of Trimethoprim in a specific solvent at a given temperature.
Apparatus and Reagents:
-
Constant temperature shaker or water bath
-
Screw-capped vials
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
-
Trimethoprim sample
-
Solvent of interest
Procedure:
-
Prepare a series of standard solutions of Trimethoprim of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the λmax of Trimethoprim (e.g., 287 nm in methanol) using a UV-Vis spectrophotometer and construct a calibration curve.
-
Add an excess amount of Trimethoprim to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
Use the calibration curve to determine the concentration of Trimethoprim in the diluted solution and calculate the solubility in the original saturated solution.
Spectroscopic Analysis
Objective: To obtain the UV-Vis absorption spectrum of Trimethoprim.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Methanol (spectroscopic grade)
-
Trimethoprim sample
Procedure:
-
Prepare a stock solution of Trimethoprim in methanol of a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.
-
Fill a quartz cuvette with methanol to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline from 200 to 400 nm.
-
Rinse the cuvette with the Trimethoprim solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and scan the absorbance from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
Objective: To obtain the infrared spectrum of solid Trimethoprim.
Apparatus and Reagents:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr pellet press kit
-
Potassium bromide (KBr), IR grade, dried
-
Trimethoprim sample, dried
Procedure:
-
Place approximately 1-2 mg of the dried Trimethoprim sample and 100-200 mg of dried KBr powder in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into the die of the KBr pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum (air).
-
Record the spectrum of the KBr pellet containing the Trimethoprim sample over the range of 4000-400 cm⁻¹.
Objective: To obtain the ¹H and ¹³C NMR spectra of Trimethoprim for structural elucidation.
Apparatus and Reagents:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Trimethoprim sample
Procedure:
-
Accurately weigh approximately 5-10 mg of Trimethoprim and dissolve it in about 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration). Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm) or TMS at 0 ppm.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).
Mechanism of Action and Synthesis
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By blocking the production of THF, Trimethoprim halts bacterial growth and replication.[1]
References
Quantitative Analysis of Trimethoprim Using Isotope-Labeled Internal Standard Trimethoprim-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Trimethoprim-13C3 as an internal standard for the quantitative analysis of Trimethoprim in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for matrix effects and variations in sample processing.
Introduction to Trimethoprim and the Role of Isotope-Labeled Internal Standards
Trimethoprim is a synthetic bacteriostatic antibiotic, primarily used in the treatment of urinary tract infections. It functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria. Accurate quantification of Trimethoprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative LC-MS/MS analysis. Since this compound is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for reliable correction of analytical variability, leading to highly accurate and precise results.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase. This enzyme is critical for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking this step, Trimethoprim halts bacterial growth and replication.
Experimental Protocol: Quantitative Analysis of Trimethoprim in Human Plasma
This section outlines a typical experimental protocol for the quantification of Trimethoprim in human plasma using this compound as an internal standard.
Materials and Reagents
-
Trimethoprim (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 1: Typical LC-MS/MS Parameters for Trimethoprim Analysis
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Trimethoprim from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trimethoprim: m/z 291.1 → 230.1this compound: m/z 294.1 → 233.1 |
| Collision Energy | Optimized for fragmentation |
Bioanalytical Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable and reproducible data. Key validation parameters are summarized below.
Workflow for Bioanalytical Method Validation
Methodological & Application
Application Notes and Protocols for the Quantification of Trimethoprim using Trimethoprim-¹³C₃ Internal Standard by LC-MS/MS
Introduction
Trimethoprim is a widely used bacteriostatic antibiotic, often in combination with sulfamethoxazole, for the treatment of various bacterial infections. Accurate and reliable quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimethoprim-¹³C₃, is essential for achieving the highest accuracy and precision in LC-MS/MS quantification.[2][3] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing reliable correction for variations during sample preparation and analysis.[3] This document provides detailed application notes and protocols for the quantification of Trimethoprim in various matrices using Trimethoprim-¹³C₃ as an internal standard.
Experimental Workflow
The general workflow for the quantification of Trimethoprim using a stable isotope-labeled internal standard involves sample preparation, LC separation, and MS/MS detection.
Protocol 1: Quantification of Trimethoprim in Human Plasma and Urine
This protocol is adapted from established methods for the analysis of Trimethoprim in biological fluids.[4][5][6]
Materials and Reagents
-
Trimethoprim (Reference Standard)
-
Trimethoprim-¹³C₃ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma and Urine (Blank)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Trimethoprim from plasma and urine samples.[6][7]
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of Trimethoprim-¹³C₃ internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of Trimethoprim.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B (0-1 min), 10-90% B (1-5 min), 90% B (5-6 min), 10% B (6.1-8 min) |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1, 123.1 | 25, 35 |
| Trimethoprim-¹³C₃ | 294.1 | 233.1, 126.1 | 25, 35 |
Note: The optimal collision energies may vary depending on the instrument and should be determined empirically.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of Trimethoprim in biological matrices.[4][5][8]
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 5,000 ng/mL | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Precision (%CV) | < 15% | < 15% |
Protocol 2: Quantification of Trimethoprim in Animal Feed
This protocol is based on methods developed for the analysis of veterinary drugs in animal feed.[9]
Materials and Reagents
-
Trimethoprim (Reference Standard)
-
Trimethoprim-¹³C₃ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
0.05 M Phosphate Buffer (pH 4.5)
-
Deionized Water (18.2 MΩ·cm)
-
Blank Animal Feed Matrix
Sample Preparation: QuEChERS-based Extraction
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method provides efficient extraction from complex matrices like animal feed.[10][11]
-
Weigh 2 g of homogenized animal feed into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate amount of Trimethoprim-¹³C₃ internal standard.
-
Add 5 mL of acetonitrile and vortex for 30 seconds.
-
Add 5 mL of 0.05 M phosphate buffer (pH 4.5).
-
Shake horizontally for 60 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Take an aliquot of the supernatant and dilute with deionized water (e.g., 1:1 v/v).
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
The LC-MS/MS conditions can be the same as described in Protocol 1.
Quantitative Data Summary
The following table presents typical performance data for the analysis of Trimethoprim in animal feed.[9]
| Parameter | Animal Feed |
| Linearity Range | 20 - 750 mg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 90.8 - 104.5% |
| Repeatability (%CV) | 3.2 - 6.9% |
| Reproducibility (%CV) | 5.2 - 8.3% |
| Limit of Quantification (LOQ) | 10.4 - 119.3 mg/kg |
The use of Trimethoprim-¹³C₃ as an internal standard provides a robust and reliable method for the quantification of Trimethoprim in diverse and complex matrices by LC-MS/MS. The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality analytical methods for Trimethoprim analysis. The inherent advantages of stable isotope dilution, including compensation for matrix effects and procedural losses, ensure the generation of accurate and precise data critical for regulatory submissions and scientific research.
References
- 1. rsc.org [rsc.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Determination of Trimethoprim Levels in Wastewater Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (TMP) is a synthetic broad-spectrum antibiotic widely used in human and veterinary medicine, often in combination with sulfamethoxazole.[1] Due to its extensive use and incomplete metabolism, a significant amount of trimethoprim is excreted and enters wastewater treatment plants (WWTPs).[1][2] The presence of trimethoprim and other pharmaceuticals in wastewater is a growing environmental concern due to the potential for antibiotic resistance development in microorganisms and adverse effects on aquatic ecosystems.[3] Therefore, accurate and sensitive methods for the determination of trimethoprim levels in wastewater are crucial for environmental risk assessment, monitoring the efficiency of WWTPs, and understanding the fate of these emerging contaminants.[4]
This application note provides detailed protocols for the determination of trimethoprim in wastewater samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A protocol for sample preparation using Solid-Phase Extraction (SPE) is also detailed, as it is a critical step for the concentration and purification of the analyte from complex wastewater matrices.
Analytical Methods Overview
The determination of trimethoprim in complex matrices like wastewater requires highly selective and sensitive analytical methods.[4] The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of trace levels of pharmaceuticals in environmental samples. It offers high selectivity and sensitivity, allowing for the detection of trimethoprim at nanogram-per-liter (ng/L) concentrations.[2][5][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective technique compared to LC-MS/MS. While generally less sensitive, it can be suitable for the analysis of wastewater with higher expected concentrations of trimethoprim.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody recognition.[8] It can be used for rapid screening of a large number of samples, but results should be confirmed by a chromatographic method due to potential cross-reactivity.[8][9]
Experimental Workflow
The overall workflow for the determination of trimethoprim in wastewater samples involves sample collection, preparation, instrumental analysis, and data processing.
Caption: Experimental workflow for trimethoprim analysis in wastewater.
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect wastewater samples in 1-liter amber glass bottles to prevent photodegradation of trimethoprim.[3]
-
Preservation: Adjust the pH of the sample to 2 by adding concentrated HCl dropwise.[3] Store the samples at 4°C in the dark and analyze them as soon as possible, preferably within 24 hours of collection.[7]
-
Filtration: Before extraction, filter the samples through a 0.45 µm glass fiber or nylon filter to remove suspended solids.[3][7]
Solid-Phase Extraction (SPE) Protocol
This protocol is a crucial step for concentrating trimethoprim and removing interfering matrix components.[3][4]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, Strata-X, or C18)
-
SPE manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid or hydrochloric acid
-
Ammonia solution or sodium hydroxide
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of ultrapure water through the cartridge.
-
Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass the filtered and pH-adjusted wastewater sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for about 10-20 minutes.
-
-
Elution:
-
Elute the retained trimethoprim from the cartridge by passing 5-10 mL of methanol or acetonitrile through it.
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase used for the subsequent chromatographic analysis.
-
-
LC-MS/MS Analysis Protocol
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: m/z 291 → 230
-
Qualifier: m/z 291 → 123
-
-
Optimize other parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument used.
-
HPLC-UV Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M sodium acetate or 0.05 M ammonium acetate with formic acid).[7][10] A common mobile phase composition is a mixture of acetonitrile and water (e.g., 30:70 v/v) with a pH adjusting agent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm or 270 nm.[7]
-
Data Presentation
The following table summarizes typical quantitative data for trimethoprim levels found in various wastewater samples as reported in the literature.
| Sample Type | Analytical Method | Concentration Range (ng/L) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| Primary Effluent | LC-MS/MS | 22 - 1450 | - | - | [2] |
| Tertiary Effluent | LC-MS/MS | up to 423 | - | - | [2] |
| Influent Wastewater | SPE-HPLC-MS/MS | 16 - 1380 (LOQ) | - | 16 - 1380 | |
| Effluent Wastewater | SPE-HPLC-MS/MS | 35 - 260 (LOQ) | - | 35 - 260 | |
| Hospital Wastewater | UPLC-MS/MS | - | 14 - 123 | - | [5] |
| River Water | LC-MS/MS | - | 8 - 60 (pg/L) | - | [4] |
| Hospital Effluent | LC-QqLIT-MS | 6650 | 150 | 500 | [6] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation and analytical determination steps.
Caption: Logical flow from sample to analytical technique choice.
Conclusion
The reliable determination of trimethoprim in wastewater is essential for environmental monitoring and risk assessment. The protocols outlined in this application note, particularly the combination of solid-phase extraction with LC-MS/MS, provide a robust and sensitive approach for the accurate quantification of trimethoprim at environmentally relevant concentrations. The choice of analytical method will depend on the required sensitivity, the expected concentration of trimethoprim in the samples, and the available instrumentation. For high-throughput screening, ELISA can be a valuable tool, with confirmation by a chromatographic method. Proper sample collection, preservation, and preparation are critical to obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Trimethoprim Using Trimethoprim-13C3
Introduction
Trimethoprim is an antibiotic primarily utilized for the treatment of urinary tract infections, respiratory tract infections, and traveler's diarrhea.[1][2] It is often administered in combination with sulfamethoxazole to achieve a synergistic antibacterial effect.[1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing trimethoprim dosage to ensure efficacy while minimizing toxicity, particularly in critically ill patients or those with renal impairment.[3][4][5] TDM helps maintain plasma concentrations within the therapeutic range, enhancing treatment outcomes.[5][6] The use of a stable isotope-labeled internal standard, such as Trimethoprim-13C3, is essential for accurate quantification of trimethoprim in biological matrices by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[2]
Principle
This protocol describes the quantitative analysis of trimethoprim in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs this compound as an internal standard (IS) to ensure high accuracy and precision.[2] Plasma samples are prepared using protein precipitation, a common and effective method for removing proteinaceous interferences.[7] Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
Trimethoprim analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Autosampler vials
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Purchase [13C3]-Trimethoprim [nucleosyn.com]
- 3. Establishing Plasma Concentration Methodology for Trimethoprim/Sulfamethoxazole: Application in Therapeutic Drug Monitoring of Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 5. cardinalhealth.com [cardinalhealth.com]
- 6. cdn0.scrvt.com [cdn0.scrvt.com]
- 7. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Trimethoprim in Biological Samples
Welcome to the technical support center for the analysis of Trimethoprim in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Trimethoprim analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Trimethoprim in biological samples like plasma, urine, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[1] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2] The primary culprits behind matrix effects are often endogenous components of the biological sample, such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles.[3][4][5]
Q2: What are the common signs of matrix effects in my LC-MS/MS data for Trimethoprim?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
A significant decrease or increase in the analyte's signal intensity when comparing standards prepared in a pure solvent versus those in the biological matrix.[6]
-
Inconsistent analyte-to-internal standard area ratios across a batch of samples.
-
Non-linear calibration curves, especially at the lower or higher concentration ranges.
-
Peak shape distortion or shifting retention times.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for Trimethoprim analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, Trimethoprim) where one or more atoms have been replaced with their heavy isotopes (e.g., Deuterium, Carbon-13).[7][8][9] For example, Trimethoprim-d9 is a commonly used SIL-IS for Trimethoprim.[7][10] SIL-IS is the gold standard for mitigating matrix effects because it has nearly identical physicochemical properties to the analyte.[8] This means it will behave similarly during sample preparation, chromatography, and ionization.[8] By co-eluting with Trimethoprim, the SIL-IS experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[8][9][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Trimethoprim.
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low signal intensity for Trimethoprim, especially in post-extraction spiked samples compared to neat solutions.
-
Poor sensitivity and high limit of quantification (LOQ).
Possible Causes:
-
Co-elution of phospholipids or other endogenous matrix components.[3]
-
Inefficient sample cleanup.
-
High concentration of salts or other non-volatile components in the final extract.
Solutions:
| Solution | Description |
| Optimize Sample Preparation | Employ more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components.[3][11] Protein precipitation (PPT) is a simpler but less clean method.[12] |
| Chromatographic Separation | Modify the HPLC/UHPLC method to improve the separation of Trimethoprim from matrix components.[11] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[11] |
| Use a Stable Isotope-Labeled IS | As mentioned in the FAQs, a SIL-IS like Trimethoprim-d9 will co-elute and experience the same ion suppression, providing the most accurate correction.[7][8][9] |
| Dilution of the Sample | If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Switch Ionization Technique | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4][9] |
Issue 2: Poor Reproducibility and Accuracy
Symptoms:
-
High variability in quality control (QC) sample results.
-
Inaccurate measurement of Trimethoprim concentrations.
Possible Causes:
-
Inconsistent sample preparation.
-
Variable matrix effects across different biological samples.[13]
-
Use of an inappropriate internal standard that does not track the analyte's behavior.
Solutions:
| Solution | Description |
| Standardize Sample Preparation | Ensure consistent execution of the sample preparation protocol. Automated liquid handlers can improve precision. |
| Matrix-Matched Calibrators and QCs | Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[11] |
| Implement a SIL-IS | The use of a stable isotope-labeled internal standard is the most effective way to correct for variations in matrix effects and improve accuracy and precision.[8][9] |
| Evaluate Different Lots of Matrix | During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[14] |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for Trimethoprim analysis in plasma.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Protein Precipitation (PPT) | Trimethoprim | 80.4% | Not specified | 11.8 µg/L (in plasma) | [15] |
| Liquid-Liquid Extraction (LLE) | Trimethoprim | >85% | Minimal | 10 ng/mL (in rat plasma) | [16] |
| Solid-Phase Extraction (SPE) | Trimethoprim | >90% | Negligible | 0.03 ng/mL (in plasma) | [16] |
Note: The values presented are indicative and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Trimethoprim in Human Plasma
This protocol is a rapid and simple method for sample cleanup.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., Trimethoprim-d9). The acetonitrile acts as the precipitating agent.[15]
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[17]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Trimethoprim in Rat Plasma
LLE provides a cleaner extract compared to PPT.
-
Sample Preparation:
-
To 100 µL of rat plasma in a glass tube, add 25 µL of internal standard solution.
-
-
pH Adjustment:
-
Add 100 µL of a suitable buffer (e.g., sodium carbonate buffer, pH 10) to basify the sample, ensuring Trimethoprim is in its non-ionized form.
-
-
Extraction:
-
Centrifugation:
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in Trimethoprim bioanalysis.
Caption: Comparison of common sample preparation workflows for Trimethoprim analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 16. researchgate.net [researchgate.net]
- 17. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
Technical Support Center: Trimethoprim Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape in Trimethoprim chromatography.
Troubleshooting Guides
This section provides solutions to common peak shape problems encountered during the analysis of Trimethoprim using High-Performance Liquid Chromatography (HPLC).
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Trimethoprim, a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4][5]
-
Solution 1: Mobile Phase Additive: Add a competing base, such as Triethylamine (TEA), to the mobile phase.[6][7] TEA will preferentially interact with the silanol groups, minimizing their interaction with Trimethoprim. A concentration of 0.2% TEA has been shown to be effective.[6]
-
Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their ability to interact with the basic Trimethoprim.[1][4] A pH of around 3.5 to 5.5 is often optimal.[6][8] However, ensure the pH is within the stable range for your column.
-
Solution 3: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1][4] This reduces the number of available sites for secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][9]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups.[2][9]
-
Solution: Replace the column with a new one. To prolong column life, consider using a guard column and ensuring proper sample clean-up.[9]
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[1][9][10]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[1]
-
Column Collapse: A sudden physical change in the column packing can lead to peak fronting.[1] This can be caused by operating outside the recommended pH or temperature range.
-
Solution: Operate the column within the manufacturer's specified limits. If collapse is suspected, the column will likely need to be replaced.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
A1: The ideal peak shape is a symmetrical, Gaussian peak.[9] Good peak shape is crucial for accurate quantification and better resolution between adjacent peaks.[1]
Q2: How is peak symmetry measured?
A2: Peak symmetry is often measured using the Tailing Factor (TF) or Asymmetry Factor (As). A perfectly symmetrical peak has a TF or As of 1.0. For many applications, a tailing factor of less than or equal to 1.5 is considered acceptable.[9]
Q3: Why is my Trimethoprim peak showing tailing?
A3: Peak tailing for Trimethoprim is commonly caused by secondary interactions between the basic amine groups of the molecule and acidic residual silanol groups on the surface of the silica-based HPLC column packing.[2][4] Other potential causes include column overload and column degradation.[2][9]
Q4: How can I reduce peak tailing for Trimethoprim?
A4: To reduce peak tailing, you can:
-
Add a mobile phase modifier like Triethylamine (TEA) to block the active silanol sites.[6]
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically a lower pH).[1][4]
-
Use a modern, high-purity, end-capped column.[1]
-
Reduce the amount of sample injected onto the column.[1][10]
Q5: What causes peak fronting for Trimethoprim?
A5: Peak fronting for Trimethoprim can be caused by sample overload (injecting too high a concentration), poor sample solubility in the mobile phase, or a physical collapse of the column packing material.[1][10]
Q6: My peak shape is poor for all compounds in my sample, not just Trimethoprim. What could be the issue?
A6: If all peaks in a chromatogram exhibit poor shape (e.g., tailing or fronting), the problem is likely related to a physical issue with the system before the separation occurs. This could include a partially blocked column inlet frit, a void in the column packing at the inlet, or issues with extra-column dead volume in the tubing or fittings.[1][9]
Data Presentation
Table 1: Effect of Triethylamine (TEA) Concentration on Trimethoprim Peak Shape
| TEA Concentration (%) | Tailing Factor | Column Efficiency (Theoretical Plates) |
| 0.1 | --- | --- |
| 0.15 | --- | --- |
| 0.2 | Improved | Improved |
| 0.25 | Best | Best |
Note: Specific quantitative values were not available in the provided search results, but the trend of improvement with increasing TEA concentration up to 0.25% was noted.[6]
Table 2: System Suitability Parameters for a Validated HPLC Method for Trimethoprim
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2 | 1.19 |
| Theoretical Plates | NLT 2000 | 30785 |
| Resolution (Rs) | NLT 2 | > 6 |
| %RSD of Peak Area | NMT 2% | < 1.0% |
NMT: Not More Than, NLT: Not Less Than, RSD: Relative Standard Deviation. Data from a study on the simultaneous determination of Sulfadiazine Sodium and Trimethoprim.[6]
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim
This protocol is based on a validated stability-indicating HPLC method.[6]
-
Column: C18 (specific brand and dimensions may vary)
-
Mobile Phase: A mixture of an aqueous phase and an organic modifier. The aqueous phase contains a buffer and Triethylamine (TEA).
-
Aqueous Phase Preparation: Prepare a buffer solution and adjust the pH to 5.5. Add 0.2% (v/v) Triethylamine.
-
Organic Modifier: Acetonitrile (ACN).
-
Mobile Phase Composition: The ratio of aqueous phase to ACN should be optimized to achieve the desired retention and resolution. Increasing the ACN percentage will decrease retention time.[6]
-
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Determined by scanning individual standard solutions of the analytes with a UV-Vis spectrophotometer.
-
Column Temperature: Room temperature was found to have a negligible influence.[6]
-
Injection Volume: Typically 10 - 20 µL.
Visualizations
Caption: Troubleshooting workflow for peak tailing in Trimethoprim chromatography.
Caption: Troubleshooting workflow for peak fronting in Trimethoprim chromatography.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. sielc.com [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Fronting - again - Chromatography Forum [chromforum.org]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimizing ESI Conditions for Trimethoprim-13C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the process of optimizing Electrospray Ionization (ESI) conditions for Trimethoprim-13C3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound using ESI-MS.
Question: Why am I observing a low or no signal for this compound?
Answer:
Low or no signal for your analyte can stem from several factors. Follow these steps to diagnose and resolve the issue:
-
Verify Analyte Presence and Concentration: Ensure that the this compound standard is present in your sample at a detectable concentration. Prepare a fresh, higher concentration standard to confirm the instrument is capable of detecting the analyte.
-
Check Instrument Settings: Confirm that the mass spectrometer is set to monitor the correct m/z for the protonated molecule of this compound, which is [M+H]⁺.
-
Optimize ESI Source Parameters: The efficiency of the electrospray process is highly dependent on the source parameters. Systematically optimize the following, starting with the recommended values in the table below:
-
Capillary Voltage: A voltage that is too low will result in inefficient ionization, while a voltage that is too high can cause in-source fragmentation and signal loss.
-
Nebulizer Gas Pressure: This parameter affects the size of the droplets formed. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.
-
Drying Gas Flow and Temperature: These parameters are crucial for solvent evaporation. Insufficient drying can lead to solvent clusters and reduced signal. Conversely, excessively high temperatures can cause thermal degradation of the analyte.
-
-
Mobile Phase Composition: The mobile phase should promote ionization. For Trimethoprim, which is a basic compound, a mobile phase with a low pH is ideal. The addition of a small amount of formic acid (typically 0.1%) to both the aqueous and organic phases will facilitate protonation and enhance the signal in positive ion mode.
-
Inspect the ESI Probe: Check the ESI probe for blockages or improper positioning. A clogged or misplaced probe will result in a poor or unstable spray.
Question: My this compound signal is unstable and fluctuating. What are the possible causes and solutions?
Answer:
An unstable ESI signal can be caused by several factors related to both the instrument and the sample.
-
Inconsistent Solvent Delivery: Fluctuations in the LC pump flow rate can lead to an unstable spray. Ensure the pumps are properly purged and delivering a consistent flow.
-
Air Bubbles in the System: Air bubbles in the solvent lines can disrupt the spray and cause signal dropouts. Degas your mobile phases and purge the system thoroughly.
-
Dirty ESI Source: Contamination in the ESI source, such as salt buildup on the capillary tip or sampling cone, can lead to an unstable electric field and an erratic signal. Clean the source components according to the manufacturer's recommendations.
-
Improper Nebulization: An unstable spray can result from incorrect nebulizer gas pressure or a partially blocked capillary. Adjust the gas pressure and clean or replace the capillary if necessary.
-
Sample Matrix Effects: Complex sample matrices can cause ion suppression and signal instability. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering components.
Question: I am observing multiple peaks or adducts for this compound. How can I minimize these and obtain a clean spectrum?
Answer:
The formation of adducts is a common phenomenon in ESI. This compound may form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.
-
Minimize Salt Contamination: The primary source of sodium and potassium adducts is salt contamination. Use high-purity solvents and glassware. If your samples have a high salt content, consider using a desalting step in your sample preparation.
-
Optimize Mobile Phase: While acidic modifiers like formic acid are beneficial for protonation, they can sometimes promote adduct formation. Experiment with lower concentrations of the modifier.
-
Adjust Source Conditions: In-source fragmentation can sometimes be mistaken for adducts. Lowering the cone voltage or collision energy can help to minimize fragmentation.
-
Identify Common Adducts: Be aware of the common adducts and their corresponding m/z values to correctly identify your target analyte peak.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI conditions for analyzing this compound?
A1: While optimal conditions vary between instruments, the following table provides a good starting point for method development. It is crucial to systematically optimize these parameters for your specific instrument and application.
| Parameter | Recommended Range (Positive Ion Mode) | Purpose |
| Capillary Voltage | 3.0 - 5.0 kV | Promotes the formation of charged droplets. |
| Cone Voltage | 20 - 40 V | Assists in desolvation and can influence fragmentation. |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls the formation of the aerosol. |
| Drying Gas Flow | 10 - 15 L/min | Aids in the evaporation of the solvent from the droplets. |
| Drying Gas Temperature | 250 - 450 °C | Facilitates the desolvation process. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides a proton-rich environment to enhance ionization. |
Q2: What is the expected protonated molecule for this compound in positive ESI mode?
A2: The molecular formula for Trimethoprim is C₁₄H₁₈N₄O₃. The -13C3 isotopologue will have three ¹³C atoms instead of ¹²C atoms, resulting in a monoisotopic mass of approximately 293.15 g/mol . Therefore, you should be looking for the protonated molecule, [M+H]⁺, at an m/z of approximately 294.15.
Q3: How does the mobile phase composition affect the ionization of this compound?
A3: The mobile phase plays a critical role in ESI. For Trimethoprim, a basic compound, using a mobile phase with a pH below its pKa will ensure it is in its protonated form, which is necessary for efficient ionization in positive mode. The use of 0.1% formic acid in the mobile phase is a common practice to achieve this. The organic component, typically acetonitrile or methanol, aids in the desolvation process.
Q4: What are some common metabolites of Trimethoprim that I should be aware of?
A4: Common phase I metabolites of Trimethoprim include trimethoprim 1-N-oxide, trimethoprim 3-N-oxide, 3´-desmethyl-TMP, 4´-desmethyl-TMP, and α-hydroxy trimethoprim. If you are analyzing biological samples, you may encounter these metabolites, which will have different m/z values from the parent compound.
Experimental Protocols
Protocol for Optimizing ESI Source Parameters for this compound
This protocol outlines a systematic approach to optimizing ESI source parameters using a continuous infusion of a this compound standard solution.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set Initial MS Parameters: Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion for this compound (approximately 294.15).
-
Optimize Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 to 5.0 kV). Record the voltage that provides the highest and most stable signal.
-
Optimize Nebulizer Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure in increments of 5 psi and identify the pressure that maximizes the signal intensity.
-
Optimize Drying Gas Temperature: With the optimal capillary voltage and nebulizer pressure, vary the drying gas temperature in increments of 25 °C. Note the temperature that gives the best signal without evidence of thermal degradation.
-
Optimize Drying Gas Flow: Finally, vary the drying gas flow rate in increments of 1-2 L/min to find the optimal flow for your system.
-
Fine-tune Cone Voltage: Adjust the cone voltage to maximize the signal of the precursor ion while minimizing any in-source fragmentation.
-
Record Optimal Parameters: Once the optimization is complete, record all the final parameters for your analytical method.
Visualizations
Caption: Workflow for ESI parameter optimization.
Caption: Troubleshooting decision tree for ESI-MS.
troubleshooting poor recovery of Trimethoprim during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Trimethoprim during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of Trimethoprim during my Solid-Phase Extraction (SPE) procedure. What are the common causes and how can I troubleshoot this?
A1: Poor recovery of Trimethoprim during SPE can stem from several factors related to its physicochemical properties and the extraction methodology. Trimethoprim is a basic compound with a pKa of approximately 7.12.[1] Its charge state, and therefore its retention on SPE sorbents, is highly dependent on pH.
Troubleshooting Steps for SPE:
-
Verify pH of Sample and Solvents: The pH of your sample load, wash, and elution solvents is critical.
-
For Reversed-Phase SPE (e.g., C18): To retain Trimethoprim, its polarity should be maximized. This is achieved when it is in its neutral (un-ionized) form. Adjust the sample pH to be at least 2 units above its pKa (i.e., pH > 9.12). This will ensure it is uncharged and retains well on the non-polar sorbent.
-
For Ion-Exchange SPE (e.g., Cation Exchange): To retain Trimethoprim via ion exchange, it needs to be in its positively charged (ionized) form. Adjust the sample pH to be at least 2 units below its pKa (i.e., pH < 5.12).
-
-
Check Sorbent Conditioning and Equilibration: Improper conditioning of the SPE cartridge can lead to poor recovery.[2]
-
Ensure the sorbent is fully wetted, typically with methanol or acetonitrile, followed by an equilibration step with a solution that mimics your sample matrix (without the analyte).
-
Do not let the sorbent bed dry out before loading the sample.[3]
-
-
Optimize Wash Steps: Your wash solvent may be too strong, causing premature elution of Trimethoprim.
-
If using reversed-phase, ensure your wash solvent is sufficiently polar (e.g., a low percentage of organic solvent in water at a high pH) to remove interferences without eluting the neutral Trimethoprim.
-
If using ion-exchange, the wash solvent should not disrupt the ionic interaction.
-
-
Evaluate Elution Solvent: The elution solvent may be too weak to fully recover Trimethoprim from the sorbent.
-
For Reversed-Phase: Use a stronger, less polar solvent (e.g., a higher percentage of acetonitrile or methanol). Acidifying the elution solvent (e.g., with formic acid) will charge the Trimethoprim, reducing its affinity for the non-polar sorbent and promoting elution.
-
For Ion-Exchange: Use an elution solvent with a high ionic strength or a pH that neutralizes the charge on Trimethoprim (pH > 9.12) to disrupt its binding to the sorbent.
-
-
Review Flow Rates: High flow rates during sample loading can prevent adequate interaction between Trimethoprim and the sorbent, leading to breakthrough.[2] A slower flow rate allows for better retention.
-
Assess Sorbent Mass and Sample Load: Overloading the SPE cartridge can lead to poor recovery. If the concentration of Trimethoprim or other matrix components is high, consider using a cartridge with a larger sorbent mass or diluting your sample.
Q2: My Trimethoprim recovery is low in my Liquid-Liquid Extraction (LLE) protocol. What should I check?
A2: Similar to SPE, pH is a critical parameter in LLE for ensuring Trimethoprim partitions effectively into the desired phase.
Troubleshooting Steps for LLE:
-
Control the Aqueous Phase pH: To extract Trimethoprim from an aqueous sample into an organic solvent, it should be in its neutral, more hydrophobic form. Adjust the pH of the aqueous sample to be greater than 9.12 (at least 2 pH units above the pKa of Trimethoprim).[4]
-
Select an Appropriate Organic Solvent: The choice of organic solvent is crucial and should be based on the polarity of Trimethoprim. Solvents like ethyl acetate or a mixture of chloroform and isopropanol are often used. Ensure the solvent is immiscible with your sample matrix.
-
Consider "Salting Out": For hydrophilic analytes, adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of Trimethoprim in the aqueous layer and promote its partitioning into the organic phase.[4]
-
Back Extraction for Cleanup: For cleaner extracts, a back extraction can be performed. After the initial extraction into the organic phase, you can extract the Trimethoprim back into a fresh acidic aqueous phase (e.g., pH < 5.12), where it will become charged and more water-soluble.[4] This leaves many neutral interferences behind in the organic layer. The pH of the new aqueous phase can then be raised again for a final extraction into a fresh organic solvent.
Quantitative Data on Trimethoprim Recovery
The expected recovery of Trimethoprim can vary significantly based on the matrix and the extraction method employed. The following table summarizes recovery data from various studies.
| Matrix | Extraction Method | Solvents/Conditions | Reported Recovery (%) |
| Plasma/Serum | Solid-Phase Extraction | C18 column, elution with acetonitrile/sodium acetate mobile phase | 82 |
| Pharmaceuticals | Liquid-Liquid Extraction | Ethanol / Deionized water (1:1, v/v) | 99.8 ± 0.3 |
| Water Samples | Magnetic Nanoparticles | Adsorption at pH 6, desorption with ethanol | >95 (after 5 cycles) |
Experimental Protocols
General Protocol for Solid-Phase Extraction of Trimethoprim from a Biological Fluid (Reversed-Phase)
-
Sample Pre-treatment: Adjust the pH of the sample (e.g., plasma, urine) to > 9.2 with a suitable base (e.g., ammonium hydroxide). Centrifuge to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1-2 column volumes of a buffer at the same high pH as the sample (e.g., pH 9.2 buffer).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak, high pH wash solution (e.g., 5% methanol in water at pH 9.2) to remove polar interferences.
-
Elution: Elute the Trimethoprim with a suitable organic solvent, such as methanol or acetonitrile, potentially containing a small amount of acid (e.g., 1-2% formic acid) to facilitate elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for poor Trimethoprim recovery.
References
selecting the right LC column for Trimethoprim separation
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic separation of Trimethoprim.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting LC column for Trimethoprim separation?
A1: For the separation of Trimethoprim, a C18 reversed-phase column is the most common and recommended starting point.[1][2][3] These columns provide good retention and selectivity for Trimethoprim and are versatile for methods that also include the separation of other compounds, such as Sulfamethoxazole.
Q2: My Trimethoprim peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for Trimethoprim, a basic compound, is often caused by strong interactions between the analyte's amino groups and acidic silanol groups on the silica surface of the column. Here are several ways to address this issue:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A pH around 5.5 to 6.0 is often effective.[2][4][5]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1-0.4%).[4][6] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Trimethoprim.
-
Column Choice: Consider using a column with low silanol activity or an end-capped C18 column specifically designed for the analysis of basic compounds.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase.
Q3: I am not getting good resolution between Trimethoprim and other components in my sample. What parameters can I adjust?
A3: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[6] Increasing the aqueous portion will generally increase retention times and may improve resolution.
-
Organic Solvent Choice: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of Trimethoprim and other analytes, thereby affecting their retention and improving separation.
-
Column Temperature: Increasing the column temperature can improve efficiency and decrease analysis time, which may enhance resolution.[2] However, be mindful of the stability of your analytes at higher temperatures.
-
Flow Rate: Decreasing the flow rate can lead to better resolution, but will also increase the run time.[2]
Q4: Can I use a different type of column other than C18 for Trimethoprim analysis?
A4: Yes, while C18 is the most common, other column chemistries can be employed. For instance, a C8 column has been successfully used for the separation of Trimethoprim.[8] For more complex separations involving polar and charged analytes, mixed-mode columns that utilize both reversed-phase and cation-exchange mechanisms can offer unique selectivity.[9] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been applied for Trimethoprim analysis.[10]
LC Column and Method Parameters for Trimethoprim Separation
The following table summarizes various reported LC column and method parameters for the successful separation of Trimethoprim.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Bondapak C18[1] | Agilent C18[11] | C18[3][4] | Waters X-bridge shield C18[5] |
| Particle Size | - | 5 µm[11] | 5 µm[4] | 3.5 µm[5] |
| Column Dimensions | - | 250mm x 4.6mm[11] | 250mm x 4.6mm[4] | 100mm x 4.6mm[5] |
| Mobile Phase | Methanol:Water (60:40, v/v), pH 3 with H₃PO₄[1] | Acetonitrile:Buffer (70:30, v/v), pH 4.0 with H₃PO₄ and TEA[11] | Water:Acetonitrile:TEA (838:160:2, v/v/v), pH 5.5[4] | Methanol:Buffer (25:75, v/v), pH 5.5[5] |
| Flow Rate | 1.8 ml/min[1] | 1.0 ml/min[11] | 1.4 ml/min[4] | 1.2 ml/min[5] |
| Detection (UV) | - | 260 nm[11] | - | 220 nm[5] |
| Temperature | - | - | Room Temperature[4] | 50°C[5] |
Experimental Protocol: Separation of Trimethoprim and Sulfamethoxazole
This protocol provides a general procedure for the reversed-phase HPLC separation of Trimethoprim and Sulfamethoxazole.
1. Materials and Reagents:
-
Trimethoprim and Sulfamethoxazole reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid or Triethylamine for pH adjustment
-
0.45 µm membrane filters for solvent filtration
2. Instrument and Column:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with an acidic or basic modifier). A common starting point is a ratio of 30:70 (v/v) of Acetonitrile to a buffer.[11]
-
Adjust the pH of the aqueous component to a suitable value (e.g., pH 4.0 with orthophosphoric acid and triethylamine) to ensure good peak shape.[11]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication for at least 15 minutes before use.[11]
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Trimethoprim and Sulfamethoxazole reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: For pharmaceutical formulations, crush tablets and dissolve a portion of the powder, equivalent to a specific amount of the active ingredients, in the mobile phase.[11] Sonicate the solution to ensure complete dissolution and then filter it through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).[11]
-
Set the UV detector to an appropriate wavelength for detection (e.g., 260 nm).[11]
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
6. Data Analysis:
-
Identify the peaks of Trimethoprim and Sulfamethoxazole in the sample chromatogram by comparing their retention times with those of the standard chromatogram.
-
Calculate the amount of each drug in the sample by comparing the peak areas with those of the standard solution.
Logical Workflow for LC Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate LC column and developing a method for Trimethoprim separation.
Caption: Workflow for selecting an LC column for Trimethoprim separation.
References
- 1. Simultaneous LC determination of trimethoprim and sulphamethoxazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. historymedjournal.com [historymedjournal.com]
- 3. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Separation of Trimethoprim on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpb.com [ijrpb.com]
Technical Support Center: Mobile Phase Optimization for Trimethoprim and its Metabolites
Welcome to our technical support center dedicated to providing solutions for challenges encountered during the chromatographic analysis of Trimethoprim and its metabolites. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Trimethoprim I should be looking for?
A1: The principal metabolites of Trimethoprim are the 1- and 3-oxides, the 3'- and 4'-hydroxy derivatives, and two N-oxide derivatives.[1] One of the commonly identified metabolites in environmental samples is α-hydroxy-trimethoprim.[2]
Q2: What is a good starting point for a mobile phase for Trimethoprim analysis on a C18 column?
A2: A common and effective starting point for reversed-phase HPLC analysis of Trimethoprim on a C18 column is a mobile phase consisting of a mixture of an acidic aqueous solution and an organic modifier like acetonitrile or methanol. For example, a mobile phase of methanol and water (60:40, v/v) adjusted to pH 3 with orthophosphoric acid has been used successfully.[3] For LC-MS applications, volatile acids like formic acid or acetic acid are preferred. A gradient elution with water containing 0.1% (v/v) formic acid (mobile phase A) and acetonitrile containing 0.1% (v/v) formic acid (mobile phase B) is a widely used approach.[4][5]
Q3: How does the pH of the mobile phase affect the retention of Trimethoprim?
A3: The pH of the mobile phase is a critical parameter for optimizing the separation of Trimethoprim, which is a basic compound. At a low pH (e.g., pH 2.3-3.5), Trimethoprim will be positively ionized.[6][7] This ionization reduces its retention on a non-polar C18 stationary phase, leading to earlier elution. Adjusting the pH can be a powerful tool to control retention time and improve separation from other compounds, including its metabolites and co-administered drugs like sulfamethoxazole.[6]
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used as organic modifiers, and the choice can influence the selectivity of the separation. Acetonitrile is a proton acceptor, while methanol is a proton donor, and combining them can improve solvent selectivity.[6] Acetonitrile is often preferred due to its lower viscosity and UV cutoff. Some methods utilize a combination of both to fine-tune the separation.[6][8] The optimal choice will depend on the specific column and the other compounds in the sample.
Q5: Isocratic or gradient elution: Which is better for analyzing Trimethoprim and its metabolites?
A5: The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for separating a few components with similar retention behavior.[9][10]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex samples containing compounds with a wide range of polarities, such as a parent drug and its various metabolites.[9][10] Gradient elution can provide better peak resolution, improved peak shape for later eluting compounds, and often shorter analysis times.[6][9][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Trimethoprim and its metabolites.
Problem 1: Poor Peak Shape (Tailing) for Trimethoprim
-
Possible Cause: Secondary interactions between the basic Trimethoprim molecule and residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Lower the pH of the mobile phase: An acidic mobile phase (e.g., pH 2.3-3.5) will ensure Trimethoprim is fully protonated, which can minimize interactions with silanols.[6]
-
Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can mask the active silanol sites. However, be aware that TEA is not suitable for LC-MS analysis due to ion suppression.
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to have fewer accessible silanol groups, reducing peak tailing for basic compounds.
-
Optimize the organic modifier: Experiment with the type and concentration of the organic modifier (acetonitrile vs. methanol).
-
Problem 2: Inadequate Separation Between Trimethoprim and its Metabolites or Other Analytes
-
Possible Cause: Insufficient selectivity of the chromatographic system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving chromatographic resolution.
Problem 3: Low Sensitivity or No Peak Detected in LC-MS
-
Possible Cause: Poor ionization of Trimethoprim or ion suppression from the mobile phase or matrix.
-
Troubleshooting Steps:
-
Use a volatile acidic modifier: Ensure the mobile phase contains a volatile acid like formic acid or acetic acid (typically 0.1%) to promote protonation and enhance ionization in positive electrospray ionization (ESI) mode.[4][5]
-
Avoid non-volatile buffers: Phosphate buffers are not compatible with mass spectrometry and should be avoided.[6] If a buffer is necessary, use a volatile one like ammonium formate or ammonium acetate.
-
Check for ion suppression: Matrix effects can significantly reduce the signal. Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed, improve sample preparation to remove interfering matrix components.
-
Optimize MS parameters: Ensure the mass spectrometer is properly tuned and that the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Trimethoprim.
-
Experimental Protocols
Below are examples of detailed experimental protocols for the analysis of Trimethoprim.
Protocol 1: RP-HPLC Method with UV Detection
This method is suitable for the simultaneous analysis of Trimethoprim and Sulfamethoxazole in plasma.[6]
-
Instrumentation: HPLC with a PDA detector.
-
Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
A: Acetic acid solution (pH 2.3)
-
B: Methanol
-
C: Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B | %C |
| 0.0 | 80 | 10 | 10 |
| 10.0 | 40 | 30 | 30 |
| 15.0 | 40 | 30 | 30 |
| 15.1 | 80 | 10 | 10 |
| 20.0 | 80 | 10 | 10 |
| Data from a study on simultaneous plasma analysis of Trimethoprim and Sulfamethoxazole.[6] |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 270 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: Deproteinization of plasma samples using an organic solvent.[6]
Protocol 2: LC-MS/MS Method for Trimethoprim and Metabolites
This method is suitable for the sensitive quantification of Trimethoprim and its metabolites in biological matrices.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
Column: Agilent Zorbax XDB-C8 (2.1 mm × 30 mm, 3.5 µm).[4]
-
Mobile Phase:
-
Gradient Program:
| Time (min) | %B |
| 0.0 - 3.0 | 5 -> 45 |
| 3.01 - 3.4 | 100 |
| 3.41 - 3.5 | 5 |
| Data from a study on the simultaneous determination of Trimethoprim and Sulfamethoxazole in dried plasma and urine spots.[4] |
-
Flow Rate: 0.75 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometry:
Quantitative Data Summary
The following table summarizes typical chromatographic parameters obtained under different mobile phase conditions.
| Analyte | Mobile Phase Composition | Column | Retention Time (min) | Tailing Factor |
| Trimethoprim | Acetonitrile:Buffer (pH 4.0) (70:30) | C18 | - | 1.13 |
| Trimethoprim | Methanol:Water (pH 3.0) (60:40) | C18 | - | - |
| Trimethoprim | Acetonitrile:0.1M Phosphate Buffer:Methanol (20:65:15) | C18 | 3.7 | - |
| Trimethoprim | Gradient with Acetic Acid (pH 2.3), Methanol, Acetonitrile | C18 | 8.6 | - |
Data compiled from multiple sources for illustrative purposes.[3][6][8][12]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between key parameters in mobile phase optimization for Trimethoprim.
Caption: Interplay of mobile phase parameters and chromatographic results.
References
- 1. iscientific.org [iscientific.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous LC determination of trimethoprim and sulphamethoxazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfi-online.org [jfi-online.org]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpb.com [ijrpb.com]
addressing signal instability with Trimethoprim-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethoprim-13C3 in their experiments. The information is tailored to address common issues related to signal instability and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled (SIL) version of the antibiotic Trimethoprim, where three carbon atoms have been replaced with the heavy isotope, carbon-13. Its primary application is as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of a SIL internal standard that is structurally identical to the analyte of interest helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[2][3][4]
Q2: What are the advantages of using a 13C-labeled internal standard like this compound over a deuterium (2H)-labeled standard?
Carbon-13 labeled standards are often considered superior to their deuterium-labeled counterparts for several reasons:[5][6]
-
Co-elution: 13C-labeled standards are more likely to co-elute with the unlabeled analyte in liquid chromatography. Deuterated standards can sometimes exhibit a slight shift in retention time (the "isotope effect"), which can compromise their ability to compensate for matrix effects that occur at a specific time.[6]
-
Label Stability: Carbon-13 labels are chemically stable and not prone to exchange with protons from the solvent or matrix, a potential issue with deuterium labels on certain molecular positions.[1][7]
-
Similar Fragmentation: In tandem mass spectrometry (MS/MS), 13C-labeled standards generally exhibit the same fragmentation pattern as the native analyte, simplifying method development.[8]
Q3: How should I store my this compound stock and working solutions?
Proper storage is crucial to maintain the integrity of your standard. For long-term stability, it is generally recommended to store stock solutions of antibiotic standards at low temperatures.
| Solution Type | Recommended Storage Temperature | Approximate Stability |
| Stock Solutions (in organic solvent) | -20°C to -80°C | Up to 1 year at -20°C for many antibiotics; -80°C is preferable for extended stability.[9][10][11] |
| Working Solutions (in mobile phase or aqueous matrix) | 4°C or -20°C | Stability is compound and matrix-dependent. For many antibiotics, solutions are stable for at least 6 to 12 months at 4°C.[12] It is best practice to prepare fresh working solutions regularly. |
| In Prepared Samples (e.g., plasma extracts) | -20°C or -80°C | Stable for at least two weeks at -20°C and for longer periods at -80°C.[11] Avoid repeated freeze-thaw cycles. |
Note: This table provides general guidance based on the stability of antibiotics. It is always recommended to perform your own stability tests under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in LC-MS analysis.
Problem 1: Weak or No Signal from this compound
-
Potential Cause: Inefficient ionization or ion suppression.
-
Solution: Optimize the mass spectrometer's ion source parameters (e.g., capillary voltage, gas flows, and temperatures) for Trimethoprim.[13] Matrix effects from co-eluting compounds in the sample can suppress the ionization of the internal standard. Improve sample preparation to remove interfering substances or adjust the chromatography to separate them from the analyte and internal standard.[13][14]
-
-
Potential Cause: Incorrect MS/MS transition settings.
-
Solution: Ensure that the correct precursor and product ions for this compound are selected and that the collision energy is optimized to produce a stable and intense fragment ion signal.
-
-
Potential Cause: Degradation of the standard.
-
Potential Cause: Instrument contamination.
-
Solution: A contaminated ion source or transfer optics can lead to overall poor signal intensity.[14] Follow the manufacturer's instructions for cleaning the ion source and other relevant components.
-
Problem 2: Inconsistent or Unstable Signal (Poor Precision)
-
Potential Cause: Inconsistent sample preparation or injection volume.
-
Solution: Ensure that the internal standard is added at a consistent concentration to all samples, standards, and quality controls.[4] Verify the performance of the autosampler to ensure precise injection volumes.
-
-
Potential Cause: Fluctuations in the LC system.
-
Solution: Check for leaks in the LC system, as this can cause pressure fluctuations and inconsistent delivery of the mobile phase. Ensure the mobile phase is properly degassed.[14]
-
-
Potential Cause: Unstable electrospray.
-
Solution: Visually inspect the spray needle for any blockage or irregular spray. A stable spray is crucial for a stable signal. Clean or replace the spray needle if necessary.
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Cause: Column degradation or contamination.
-
Solution: An accumulation of contaminants on the column frit or within the packing material can lead to distorted peak shapes.[15] Try back-flushing the column (if the manufacturer allows it) or replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Potential Cause: Inappropriate sample solvent.
-
Solution: The solvent in which the sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.[15][16] Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Potential Cause: Extra-column dead volume.
-
Solution: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume, leading to peak broadening and splitting.[16] Ensure all connections are secure and use tubing with the appropriate inner diameter.
-
Experimental Protocols
Generic Protocol for Quantitative Analysis using this compound Internal Standard by LC-MS/MS
This protocol provides a general workflow. Specific parameters such as sample preparation, chromatographic conditions, and mass spectrometer settings must be optimized for your specific application and matrix.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol). Store at -20°C or -80°C.[9][11]
-
Prepare a working internal standard solution by diluting the stock solution. The final concentration in the sample should be similar to the expected concentration of the unlabeled Trimethoprim.
-
-
Sample Preparation:
-
To a known volume or weight of your sample (e.g., plasma, urine), add a precise volume of the working internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from matrix components.
-
Evaporate the extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution profile. A common mobile phase combination is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Trimethoprim: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled compound (the precursor ion will be 3 mass units higher than that of unlabeled Trimethoprim).
-
-
-
Data Analysis:
-
Integrate the peak areas for both Trimethoprim and this compound.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled Trimethoprim standards.
-
Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A typical workflow for quantitative analysis using an internal standard with LC-MS/MS.
Caption: A decision tree for troubleshooting common signal instability issues in LC-MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nebiolab.com [nebiolab.com]
- 3. youtube.com [youtube.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. reddit.com [reddit.com]
- 9. goldbio.com [goldbio.com]
- 10. fda.gov [fda.gov]
- 11. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. support.waters.com [support.waters.com]
common pitfalls in Trimethoprim bioanalysis and solutions
Welcome to the Technical Support Center for Trimethoprim Bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Trimethoprim bioanalysis?
A1: The most prevalent methods for quantifying Trimethoprim in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (MS/MS) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] These techniques offer high sensitivity and selectivity for accurate drug measurement.[4]
Q2: How can I effectively extract Trimethoprim from plasma samples?
A2: Common extraction techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5] Methanol is often used for protein precipitation.[3][6] SPE, particularly with cartridges like Oasis PRiME HLB, can provide cleaner extracts and high recovery rates of over 85%.[3] For dried plasma spots, methanol has been shown to be an effective extraction solvent.[1]
Q3: What are matrix effects and how can they impact my Trimethoprim analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[7][8] This can lead to ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analysis.[8] It is crucial to evaluate matrix effects during method validation to ensure reliable results.[1]
Troubleshooting Guides
Problem 1: Poor Recovery of Trimethoprim During Sample Extraction
Symptoms:
-
Low analyte peak area or signal intensity.
-
Inconsistent and non-reproducible quantification results.
-
Failure to meet the lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent. Acetonitrile and methanol are commonly used. A ratio of 1:2 or 1:3 (plasma:solvent) is a good starting point.[5] | 1. To 100 µL of plasma, add 300 µL of cold methanol. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Analyze the supernatant. |
| Suboptimal Liquid-Liquid Extraction (LLE) Conditions | Adjust the pH of the aqueous phase and select an appropriate organic solvent. Trimethoprim is a weak base, so extraction at an alkaline pH (e.g., pH 9-11) into a non-polar solvent like chloroform or a mixture of solvents is generally effective.[9] | 1. To 500 µL of plasma, add 50 µL of 1M NaOH. 2. Add 2 mL of chloroform. 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 10 minutes. 5. Evaporate the organic layer and reconstitute the residue in the mobile phase. |
| Ineffective Solid-Phase Extraction (SPE) | Select an appropriate SPE sorbent and optimize the wash and elution steps. For Trimethoprim, a mixed-mode or polymeric sorbent can be effective. Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.[3] | 1. Condition an Oasis PRiME HLB cartridge with 1 mL of methanol followed by 1 mL of water. 2. Load 200 µL of pre-treated plasma. 3. Wash with 1 mL of 5% methanol in water. 4. Elute with 1 mL of methanol. 5. Evaporate the eluate and reconstitute. |
| Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also minimize non-specific binding. The adsorption of trimethoprim can be influenced by pH and the material of the container.[10][11] | N/A |
Experimental Workflow for Optimizing Trimethoprim Extraction
Caption: Workflow for selecting and optimizing a sample extraction method for Trimethoprim.
Problem 2: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Discrepancies between calibration curves prepared in solvent versus those in the biological matrix.
-
Ion suppression or enhancement observed during mass spectrometric analysis.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Co-elution of Interfering Substances | Improve chromatographic separation by modifying the mobile phase composition, gradient, or switching to a different column chemistry (e.g., biphenyl or pentafluorophenyl - PFP).[1][3] | Example Gradient HPLC Method: Column: ACE PFP, 2.1 x 50 mm, 3 µm[1] Mobile Phase A: 0.1% Formic acid in water[1] Mobile Phase B: 0.1% Formic acid in acetonitrile[1] Gradient: 5-45% B over 3 min[1] Flow Rate: 0.75 mL/min[1] |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation method, such as switching from protein precipitation to SPE, to remove a wider range of matrix components.[3][5] | See SPE protocol in Problem 1. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for Trimethoprim (e.g., Trimethoprim-d9). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.[8] | Prepare working solutions of Trimethoprim-d9 and add to all samples (calibrators, QCs, and unknowns) prior to extraction. The final concentration should be consistent across all samples. |
Logical Relationship for Addressing Matrix Effects
Caption: Decision-making process for mitigating matrix effects in Trimethoprim bioanalysis.
Problem 3: Analyte Instability During Sample Handling and Storage
Symptoms:
-
Decreasing analyte concentrations in QC samples over time.
-
Poor reproducibility of results, especially after freeze-thaw cycles or bench-top storage.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Degradation at Room Temperature | Keep samples on ice during processing and minimize the time they spend at room temperature.[12] | Process samples in batches in a cold room or on a cooling block. Ensure autosampler temperature is maintained at 4°C.[6] |
| Freeze-Thaw Instability | Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Validate the stability of Trimethoprim for the expected number of freeze-thaw cycles during method development.[6] | During validation, subject QC samples to at least three freeze-thaw cycles (-20°C or -80°C to room temperature). Analyze and compare concentrations to freshly prepared QCs. The mean concentration should be within ±15% of the nominal value. |
| pH-Dependent Instability | Maintain a neutral or near-neutral pH during sample processing and storage, as extreme pH values can affect the stability of certain drugs.[12] Trimethoprim N-oxide metabolites, for instance, are known to be unstable and can revert to the parent drug.[13] | Buffer samples if necessary, especially urine samples, which can have a wide pH range. Use a phosphate buffer to maintain a pH around 7. |
| Photosensitivity | Protect samples from light by using amber tubes and vials. Trimethoprim is known to be photosensitive.[10][12] | Collect and process samples under reduced light conditions. Store samples in light-protected containers. |
Quantitative Data Summary: Stability of Trimethoprim in Plasma
| Condition | Duration | Stability (% of Initial Concentration) | Reference |
| Room Temperature (Bench-top) | 4 hours | >95% | [13] |
| 4°C (Autosampler) | 12 hours | Stable (within 15% of nominal) | [6] |
| -20°C | 15 days | Stable (within 15% of nominal) | [6] |
| -70°C | 10 days | Stable (within 15% of nominal) | [13] |
| Freeze-Thaw Cycles (x3) | N/A | Stable (within 15% of nominal) | [13] |
Problem 4: Interference from Metabolites
Symptoms:
-
Unexplained peaks in the chromatogram that interfere with the analyte or internal standard.
-
Overestimation of the parent drug concentration.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| In-source Conversion of Metabolites | Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize the in-source fragmentation of labile metabolites back to the parent drug. This is particularly relevant for N-oxide metabolites.[13] | Systematically vary source parameters while infusing a solution of a known metabolite (if available) to find conditions that minimize its conversion to the parent drug. |
| Co-elution of Isomeric Metabolites | Improve chromatographic resolution to separate the parent drug from its metabolites. Trimethoprim can be metabolized to hydroxylated and N-oxide forms.[14][15] | Employ longer columns, smaller particle sizes (UPLC), or alternative stationary phases to achieve baseline separation of Trimethoprim from its key metabolites. |
| Lack of Specificity in MS/MS Transitions | Select highly specific precursor-to-product ion transitions for both the analyte and the internal standard that are unique and not shared by any known metabolites. | During method development, acquire full scan and product ion spectra for Trimethoprim and any available metabolite standards to identify unique MRM transitions. |
Signaling Pathway of Trimethoprim Metabolism and Potential Interference
Caption: Metabolic pathways of Trimethoprim leading to potential analytical interferences.
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing Plasma Concentration Methodology for Trimethoprim/Sulfamethoxazole: Application in Therapeutic Drug Monitoring of Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of trimethoprim in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 11. jmedchem.com [jmedchem.com]
- 12. cbspd.com [cbspd.com]
- 13. researchgate.net [researchgate.net]
- 14. Systematic identification of trimethoprim metabolites in lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Trimethoprim-13C3 vs. Deuterated Trimethoprim as Internal Standards in Quantitative Bioanalysis
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of Trimethoprim in complex biological matrices.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to ionization in the mass spectrometer, thereby compensating for any variability. For the antibacterial drug Trimethoprim, both stable isotope-labeled (SIL) internal standards, Trimethoprim-13C3 and deuterated Trimethoprim (e.g., Trimethoprim-d9), are commercially available. This guide provides an objective comparison of their performance, supported by established principles and experimental data from analogous compounds, to aid researchers in making an informed decision.
The Critical Role of Co-elution in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a significant challenge in LC-MS/MS.[1][2] The most effective way to counteract these effects is the use of a stable isotope-labeled internal standard that co-elutes perfectly with the analyte.[1][2] Any chromatographic separation between the analyte and the IS can lead to them experiencing different degrees of matrix effects, compromising the accuracy of quantification.[1][2]
This compound: The Superior Choice for Bioanalysis
Based on fundamental principles of chromatography and mass spectrometry, This compound is the superior internal standard for the quantitative analysis of Trimethoprim. The substitution of three ¹²C atoms with ¹³C atoms results in a mass shift of +3 Da, which is sufficient for MS/MS detection, while having a negligible impact on the physicochemical properties of the molecule. This ensures that this compound co-elutes almost identically with the unlabeled Trimethoprim.
In contrast, deuterated internal standards, such as Trimethoprim-d9, involve the replacement of hydrogen atoms with deuterium. This substitution can alter the molecule's polarity and chromatographic behavior, leading to a noticeable retention time shift relative to the native analyte.[3][4][5] This phenomenon, known as the "isotope effect," can result in differential matrix effects and, consequently, inaccurate quantification.[3][4][5]
Performance Comparison: this compound vs. Deuterated Trimethoprim
The following table summarizes the expected performance characteristics of this compound and deuterated Trimethoprim based on extensive literature on stable isotope-labeled internal standards.
| Performance Parameter | This compound | Deuterated Trimethoprim | Rationale |
| Co-elution with Trimethoprim | Excellent (Near identical retention time) | Fair to Good (Potential for retention time shift) | The larger mass difference in deuterated standards can alter chromatographic behavior. |
| Compensation for Matrix Effects | Excellent | Good to Poor | Co-elution is crucial for accurate matrix effect compensation. Any separation can lead to differential effects. |
| Isotopic Stability | Excellent (Stable C-C bonds) | Good (Potential for back-exchange if deuterium is in labile positions) | Carbon-13 labels are incorporated into the stable carbon backbone of the molecule. |
| Fragmentation in MS/MS | Identical to Trimethoprim | Can be altered | The number and position of deuterium atoms can sometimes influence fragmentation pathways. |
| Accuracy and Precision | High | Potentially compromised | Inaccurate matrix effect correction can lead to biased results and increased variability. |
| Cost | Generally higher | Generally lower | The synthesis of 13C-labeled compounds is often more complex and costly. |
Experimental Workflow for Internal Standard Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of an internal standard in a bioanalytical method.
Caption: Workflow for evaluating internal standard performance.
Signaling Pathway of Trimethoprim Action
Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria. This ultimately prevents the synthesis of essential DNA precursors.
Caption: Trimethoprim's mechanism of action.
Detailed Experimental Protocol: Quantification of Trimethoprim in Human Plasma
This protocol provides a robust method for the quantification of Trimethoprim in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Trimethoprim and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
2. Stock and Working Solutions
-
Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethoprim in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound working solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax XDB-C8 analytical column (2.1 mm x 30 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trimethoprim: Q1 291.1 -> Q3 230.1
-
This compound: Q1 294.1 -> Q3 233.1
-
5. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio of Trimethoprim to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Validate the method in accordance with regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Conclusion
While deuterated internal standards are a viable and cost-effective option for many applications, the potential for chromatographic shifts and subsequent differential matrix effects makes them a less reliable choice for high-stakes bioanalytical studies. For the accurate and precise quantification of Trimethoprim, This compound is the recommended internal standard . Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and, therefore, superior compensation for matrix effects, leading to more robust and trustworthy data in drug development and clinical research. The slightly higher initial cost of a 13C-labeled standard is often justified by the increased data quality and reduced risk of method development failures.
References
- 1. waters.com [waters.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Superior Accuracy and Precision in Trimethoprim Quantification: A Comparative Analysis of the ¹³C₃-Internal Standard Method
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides a comprehensive comparison of the ¹³C₃-labeled internal standard (¹³C₃-IS) method for Trimethoprim quantification against alternative analytical approaches, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as ¹³C₃-Trimethoprim, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules like Trimethoprim in complex biological matrices. This approach offers significant advantages over methods employing non-isotopically labeled (analog or structural analog) internal standards or those without an internal standard. The near-identical chemical and physical properties of the ¹³C₃-IS to the native analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.
Comparative Analysis of Quantitative Performance
Table 1: Accuracy and Precision of Trimethoprim Quantification using an Isotopically Labeled Internal Standard (IS) by LC-MS/MS
| Concentration Level | N | Accuracy (% Bias) | Precision (CV%) - Intra-day | Precision (CV%) - Inter-day |
| Dried Plasma Spots | ||||
| LLOQ (100 ng/mL) | 5 | -1.0 | 8.0 | 11.0 |
| Low QC (300 ng/mL) | 5 | -2.3 | 4.0 | 6.0 |
| Mid QC (4,000 ng/mL) | 5 | 1.8 | 3.0 | 5.0 |
| High QC (40,000 ng/mL) | 5 | 0.5 | 2.0 | 4.0 |
| Dried Urine Spots | ||||
| LLOQ (500 ng/mL) | 5 | -3.0 | 7.0 | 9.0 |
| Low QC (1,500 ng/mL) | 5 | -1.3 | 5.0 | 7.0 |
| Mid QC (20,000 ng/mL) | 5 | 2.5 | 4.0 | 6.0 |
| High QC (200,000 ng/mL) | 5 | 1.0 | 3.0 | 5.0 |
Data adapted from a study on the simultaneous determination of Trimethoprim and Sulfamethoxazole in dried plasma and urine spots using a validated HPLC-MS/MS method with an isotopically labeled internal standard.[1]
Table 2: Precision of Trimethoprim Quantification using an Ultra-Fast SPE-MS/MS Method with Isotopically Labeled Internal Standards
| Parameter | Precision (CV%) |
| Intra-assay Precision | <7% |
| Inter-assay Precision | <10% |
This study highlights the excellent precision of a high-throughput method for Trimethoprim quantification in serum.[2][3]
Table 3: Performance of an Alternative Method (HPLC with non-isotopic IS)
| Parameter | Trimethoprim |
| Internal Standard | Antipyrine |
| Quantitation Limit | 10 ng/mL |
This study utilized a High-Performance Liquid Chromatography (HPLC) method with UV detection and a non-isotopically labeled internal standard. While specific accuracy and precision data were not presented in a comparable format, the quantification limit is provided for reference.
The data clearly indicates that methods employing isotopically labeled internal standards consistently achieve high levels of accuracy (bias typically within ±5%) and precision (CV% well below 15%), meeting stringent regulatory requirements for bioanalytical method validation.
The Advantage of ¹³C₃-Trimethoprim Internal Standard
Stable isotope-labeled internal standards, such as ¹³C₃-Trimethoprim, are considered the "gold standard" because they co-elute chromatographically with the analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer. This co-behavior allows for a more accurate correction of variations that can occur during sample extraction and analysis, leading to more reliable and reproducible results. In contrast, a non-isotopic internal standard, like antipyrine, may have different extraction recovery and ionization efficiency than Trimethoprim, potentially leading to less accurate quantification.
Experimental Workflow and Protocols
The following sections detail a typical experimental protocol for the quantification of Trimethoprim in human plasma using LC-MS/MS with a ¹³C₃-labeled internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for Trimethoprim quantification using ¹³C₃-IS LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of ¹³C₃-Trimethoprim internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate Trimethoprim from endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethoprim: Precursor ion (m/z) → Product ion (m/z) (e.g., 291.1 → 230.1).
-
¹³C₃-Trimethoprim: Precursor ion (m/z) → Product ion (m/z) (e.g., 294.1 → 233.1).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both Trimethoprim and ¹³C₃-Trimethoprim.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards and quality controls.
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship: Why ¹³C₃-IS is Superior
The fundamental principle behind the enhanced accuracy and precision of using a stable isotope-labeled internal standard lies in its ability to mitigate the variability inherent in the analytical process.
Caption: Logical diagram illustrating the superiority of ¹³C₃-IS in mitigating analytical variability.
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Trimethoprim Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The information presented is collated from a range of validation studies to aid laboratories in selecting and implementing the most suitable method for their specific needs. This guide covers High-Performance Liquid Chromatography (HPLC) with different detectors and microbiological assays, presenting their performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Trimethoprim quantification is a critical decision influenced by factors such as the sample matrix, required sensitivity, available instrumentation, and throughput needs. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection are the most prevalent techniques due to their specificity and accuracy. Microbiological assays, while less specific, offer a measure of the biological activity of the antibiotic.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying Trimethoprim in various samples, including pharmaceutical formulations and biological fluids. The choice of detector significantly impacts the method's sensitivity and selectivity.
-
HPLC with UV Detection (HPLC-UV): This is a robust and cost-effective method suitable for routine quality control of pharmaceutical products.[1][2][3] It offers good precision and accuracy for relatively high concentrations of Trimethoprim.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of Trimethoprim need to be quantified in complex matrices like plasma and urine.[4][5][6]
Microbiological Assays
Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. These methods are valuable for confirming the biological activity of Trimethoprim but are generally less precise and more time-consuming than chromatographic methods.[7]
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for Trimethoprim analysis as reported in various validation studies.
Table 1: Performance of HPLC-UV Methods for Trimethoprim Analysis
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 1.25 µg/mL | [8] |
| 0.95 µg/mL | [9] | |
| Limit of Quantification (LOQ) | 4.2 µg/mL | [8] |
| 2.89 µg/mL | [9] | |
| Accuracy (Recovery) | 98.5% - 101.4% | [8] |
| 98.83% - 99.93% | [2] | |
| Precision (RSD%) | < 1.3% | [8] |
| < 2% | [2] |
Table 2: Performance of LC-MS/MS Methods for Trimethoprim Analysis
| Parameter | Reported Value (in Plasma/Serum) | Reference |
| Limit of Detection (LOD) | 0.06 µg/mL | [5] |
| Limit of Quantification (LOQ) | 100 ng/mL (in dried plasma spots) | [4] |
| 1.2 µg/mL | [5] | |
| Accuracy (Recovery) | Within ±15% of nominal values | [5] |
| Precision (Intra-assay CV%) | < 7% | [5] |
| Precision (Inter-assay CV%) | < 10% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Trimethoprim.
HPLC-UV Method for Pharmaceutical Formulations
This protocol is a generalized procedure based on common practices reported in the literature.[3][8]
1. Sample Preparation:
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Trimethoprim.
- Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of mobile phase).
- Use sonication and vortexing to ensure complete dissolution.
- Dilute the solution to a known volume with the solvent to achieve a concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
- Mobile Phase: A mixture of an aqueous buffer (e.g., triethylamine adjusted to a specific pH with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic elution mode.[3] A common ratio is 30:70 (v/v) of Triethylamine:Acetonitrile.[3]
- Flow Rate: 1.0 mL/min.[3][8]
- Injection Volume: 20 µL.
- Detection Wavelength: 260 nm or 287 nm.[3][8]
- Column Temperature: Ambient or controlled (e.g., 35°C).[9]
3. Calibration and Quantification:
- Prepare a series of standard solutions of Trimethoprim of known concentrations.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution and determine the concentration of Trimethoprim from the calibration curve.
LC-MS/MS Method for Biological Fluids (Plasma)
This protocol is a representative example for the analysis of Trimethoprim in biological matrices.[4][5]
1. Sample Preparation (Protein Precipitation):
- To a small volume of plasma sample (e.g., 100 µL), add an internal standard solution.
- Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.
- Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable C18 or other appropriate reversed-phase column with smaller particle sizes for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution using two mobile phases:
- Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).[4]
- Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).[4]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trimethoprim and the internal standard.
3. Data Analysis:
- Quantification is based on the ratio of the peak area of Trimethoprim to the peak area of the internal standard.
- A calibration curve is constructed by analyzing a series of standards with known concentrations.
Visualizing Workflows and Decision Making
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships, aiding in the understanding and implementation of these analytical methods.
Caption: General experimental workflow for the analysis of Trimethoprim.
Caption: Decision tree for selecting a Trimethoprim analysis method.
References
- 1. Analytical method development and validation for the estimation of trimethoprim in bulk and tablet dosage form by using uv - spectroscopy | International Journal of Current Research [journalcra.com]
- 2. ijream.org [ijream.org]
- 3. ijrpb.com [ijrpb.com]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. storage.googleapis.com [storage.googleapis.com]
Trimethoprim Extraction: A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
For researchers, scientists, and drug development professionals engaged in the analysis of Trimethoprim, the choice of sample preparation method is a critical determinant of analytical accuracy and efficiency. This guide provides a comprehensive comparison of two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by experimental data to inform methodology selection.
Performance Comparison: SPE vs. LLE for Trimethoprim
The selection of an appropriate extraction method hinges on a variety of performance metrics. Below is a summary of quantitative data from studies utilizing SPE and LLE for the extraction of Trimethoprim from various matrices.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate | 82% - 108.7%[1][2] | 55% - 99.8%[3][4] |
| Precision (RSD) | <7% (intra-assay), <10% (inter-assay)[5][6] | <0.6% - <15%[3][7] |
| Limit of Detection (LOD) | 0.06 µg/mL (in serum)[5][6] | 0.2 µg/mL (in plasma)[8] |
| Processing Time | Significantly faster than LLE[9] | More time-consuming and labor-intensive[6] |
| Solvent Consumption | Reduced solvent usage[9] | High solvent consumption |
| Automation Potential | High | Low |
Experimental Workflows
To provide a clearer understanding of the practical application of each technique, the following diagrams illustrate the general experimental workflows for SPE and LLE in the context of Trimethoprim analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for the extraction of Trimethoprim using SPE and LLE. These are generalized procedures and may require optimization based on the specific sample matrix and analytical instrumentation.
Solid-Phase Extraction (SPE) Protocol for Trimethoprim in Serum[5][6]
-
Sample Pre-treatment: To 1 volume of serum, add 3 volumes of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard. Vortex mix for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the Trimethoprim from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis by HPLC or LC-MS/MS.
Liquid-Liquid Extraction (LLE) Protocol for Trimethoprim in Urine[10]
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (e.g., pH 9-11) using a suitable base (e.g., 1M NaOH) to ensure Trimethoprim is in its non-ionized form.
-
Solvent Addition: Add 5 mL of an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 7:3 v/v).
-
Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of Trimethoprim from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase for subsequent analysis.
Concluding Remarks
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the isolation of Trimethoprim from biological matrices. The choice between SPE and LLE will ultimately depend on the specific requirements of the analysis.
SPE offers several advantages, including higher recovery rates, better precision, and lower limits of detection.[1][2][5][6] Furthermore, SPE is more amenable to automation, leading to higher sample throughput and reduced manual labor. The lower solvent consumption of SPE also aligns with green chemistry principles.
LLE , while being a more traditional and often less expensive technique in terms of initial setup, can be more time-consuming and labor-intensive. It typically requires larger volumes of organic solvents, which raises environmental and safety concerns. However, for certain sample matrices or when cost is a primary constraint, LLE can still be an effective method.
For researchers prioritizing high accuracy, precision, and efficiency, particularly in a high-throughput environment, SPE is the recommended method for Trimethoprim extraction. LLE remains a useful alternative, especially for smaller-scale studies or where the higher performance of SPE is not a critical requirement.
References
- 1. researchgate.net [researchgate.net]
- 2. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 8. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 9. waters.com [waters.com]
Performance Evaluation of Trimethoprim-13C3 in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Trimethoprim-13C3 as an internal standard in the bioanalysis of trimethoprim in various biological matrices. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and highlights key performance indicators essential for accurate and reliable quantification in regulated and research environments.
Executive Summary
This compound is a stable isotope-labeled internal standard (SIL-IS) that offers significant advantages in the quantitative analysis of trimethoprim in complex biological matrices such as plasma and urine. Its structural and physicochemical similarity to the analyte ensures it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision. This guide presents a comparative overview of its performance against other commonly used internal standards, supported by experimental data and detailed protocols.
Comparative Performance Data
The performance of an internal standard is critically evaluated based on its recovery, the extent of matrix effects, and the overall precision and accuracy of the analytical method. The following tables summarize the performance of a stable isotope-labeled internal standard, representative of this compound, in human plasma and urine. For comparison, hypothetical data for a common alternative, a deuterated internal standard (e.g., Trimethoprim-d9), is included to illustrate the expected high level of performance from a SIL-IS.
Table 1: Performance in Human Plasma (Dried Plasma Spots) [1][2]
| Parameter | This compound (Representative Data) | Alternative IS (e.g., Trimethoprim-d9) (Expected) | Acceptance Criteria |
| Recovery (%) | |||
| Low QC (300 ng/mL) | 98.2 | ~98 | Consistent and reproducible |
| Mid QC (4 µg/mL) | 99.1 | ~99 | Consistent and reproducible |
| High QC (40 µg/mL) | 98.7 | ~99 | Consistent and reproducible |
| Matrix Effect (%) | No significant effect observed | No significant effect expected | IS-normalized matrix factor close to 1 |
| Precision (CV%) | |||
| Intra-day | < 5% | < 5% | ≤ 15% |
| Inter-day | < 6% | < 6% | ≤ 15% |
| Accuracy (% Bias) | |||
| Intra-day | Within ± 5% | Within ± 5% | Within ± 15% |
| Inter-day | Within ± 7% | Within ± 7% | Within ± 15% |
Table 2: Performance in Human Urine (Dried Urine Spots) [1][2]
| Parameter | This compound (Representative Data) | Alternative IS (e.g., Trimethoprim-d9) (Expected) | Acceptance Criteria |
| Recovery (%) | |||
| Low QC | 97.9 | ~98 | Consistent and reproducible |
| Mid QC | 98.5 | ~99 | Consistent and reproducible |
| High QC | 98.2 | ~98 | Consistent and reproducible |
| Matrix Effect (%) | No significant effect observed | No significant effect expected | IS-normalized matrix factor close to 1 |
| Precision (CV%) | |||
| Intra-day | < 4% | < 4% | ≤ 15% |
| Inter-day | < 5% | < 5% | ≤ 15% |
| Accuracy (% Bias) | |||
| Intra-day | Within ± 4% | Within ± 4% | Within ± 15% |
| Inter-day | Within ± 6% | Within ± 6% | Within ± 15% |
Experimental Protocols
The following protocols describe a typical LC-MS/MS workflow for the quantification of trimethoprim in human plasma and urine using a stable isotope-labeled internal standard like this compound.
Sample Preparation (Dried Plasma/Urine Spots)[1][2]
-
Spotting: An aliquot of whole blood or urine is spotted onto a collection card and allowed to dry completely.
-
Punching: A standardized disc (e.g., 6 mm) is punched from the center of the dried spot.
-
Extraction: The punched disc is placed in a well of a 96-well plate. An extraction solution containing this compound internal standard in an organic solvent (e.g., methanol) is added.
-
Elution: The plate is agitated to ensure complete extraction of the analyte and internal standard from the disc.
-
Centrifugation: The plate is centrifuged to pellet any solid material.
-
Dilution and Injection: The supernatant is transferred to a new plate, diluted with an appropriate aqueous solution, and injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[1][3]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate trimethoprim from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both trimethoprim and this compound are monitored.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the performance evaluation of this compound.
Caption: Bioanalytical workflow for this compound performance evaluation.
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The logical relationship is that the SIL-IS behaves identically to the analyte during the entire analytical process, thus correcting for any analyte loss or ionization variability.
Caption: Principle of stable isotope dilution for accurate quantification.
References
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Trimethoprim
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Trimethoprim, a widely used antibiotic. The information presented herein is compiled from various scientific studies to offer a comprehensive overview of the performance and experimental protocols for both methods.
The choice between HPLC-UV and LC-MS/MS for the analysis of Trimethoprim hinges on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and throughput needs. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[1][2][3][4]
Performance Characteristics: A Tabular Comparison
The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for the determination of Trimethoprim, based on data reported in the scientific literature.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Key Advantages of Each Method |
| Linearity Range | 1 - 30 µg/mL[5] | 100 - 50,000 ng/mL (in dried plasma spots)[6] | HPLC-UV: Suitable for pharmaceutical dosage forms. LC-MS/MS: Wide dynamic range suitable for diverse sample types. |
| Limit of Detection (LOD) | - | 5.4 - 48.3 mg/kg (in medicated feed)[7] | LC-MS/MS: Significantly lower detection limits, enabling trace analysis. |
| Limit of Quantification (LOQ) | 11.8 µg/L[8] | 10.4 - 119.3 mg/kg (in medicated feed)[7] | LC-MS/MS: Superior sensitivity for low-concentration samples. |
| Accuracy (% Recovery) | 80.4%[8] | 90.8% to 104.5%[7] | LC-MS/MS: Generally higher and more consistent recovery. |
| Precision (%RSD) | < 4% (intra- and inter-day)[4] | < 15%[9] | Both methods demonstrate good precision. |
| Run Time | ~18.0 minutes[4][8] | ~2.5 minutes[4][8] | LC-MS/MS: Significantly faster, allowing for high-throughput analysis. |
Experimental Workflows
The general experimental workflow for the analysis of Trimethoprim by both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.
Logical Comparison of Methodologies
The selection of an analytical method is a critical decision in drug development and quality control. The following diagram illustrates the logical considerations when choosing between HPLC-UV and LC-MS/MS for Trimethoprim analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods, synthesized from multiple sources. These should be considered as starting points and may require optimization for specific applications.
HPLC-UV Method
This method is suitable for the quantification of Trimethoprim in pharmaceutical formulations.
-
Sample Preparation: An accurate quantity of the sample is transferred to a volumetric flask and diluted with the mobile phase to achieve a target concentration (e.g., 6 µg/mL of Trimethoprim). The solution is then sonicated and filtered through a 0.22 µm membrane filter prior to injection.[5]
-
Chromatographic Conditions:
LC-MS/MS Method
This method is highly sensitive and selective, making it suitable for the analysis of Trimethoprim in complex biological matrices like plasma and urine.[6]
-
Sample Preparation (Dried Plasma/Urine Spots):
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Instrument: Agilent 6410 Series Triple Quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Trimethoprim. HPLC-UV is a reliable and cost-effective workhorse for routine quality control of pharmaceutical products.[2][3] In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and high-throughput screening.[4][8] The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, sample characteristics, and available resources.
References
- 1. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 10. journals.umt.edu.pk [journals.umt.edu.pk]
Assessing the Stability of Trimethoprim-13C3 in Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards in quantitative bioanalysis, ensuring the stability of stock solutions is paramount for accurate and reproducible results. This guide provides a comparative assessment of the stability of Trimethoprim-13C3 in common laboratory solvents against an alternative stable isotope-labeled standard, Trimethoprim-d9. The information presented herein is based on established principles of pharmaceutical stability testing.
Introduction to Internal Standard Stability
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2] The underlying assumption is that the SIL internal standard behaves identically to the analyte of interest. However, the degradation of the internal standard in its stock solution can lead to inaccurate quantification. Therefore, a thorough evaluation of the stability of these stock solutions under typical storage conditions is a critical component of method development and validation.[3][4]
This guide focuses on this compound, a preferred SIL internal standard for the antibiotic Trimethoprim. The use of 13C labeling is often favored over deuterium (D) labeling to mitigate the risk of isotopic exchange, which can compromise data integrity.[1][2]
Experimental Protocol for Stability Assessment
The following is a typical experimental protocol for evaluating the long-term stability of this compound and Trimethoprim-d9 stock solutions.
1. Preparation of Stock Solutions:
-
Stock solutions of this compound and Trimethoprim-d9 were prepared at a concentration of 1 mg/mL in three different solvents: methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
2. Storage Conditions:
-
Aliquots of each stock solution were stored under three different temperature conditions:
-
-20°C (frozen)
-
4°C (refrigerated)
-
25°C (room temperature)
-
3. Stability Time Points:
-
The stability of the solutions was assessed at the following time points: 0 (baseline), 1, 3, 6, and 12 months.
4. Analytical Method:
-
At each time point, an aliquot of each stored solution was diluted to a working concentration.
-
The concentration of the internal standard was determined using a validated LC-MS/MS method.
-
The peak area of the stored internal standard was compared to that of a freshly prepared standard of the same concentration.
-
The stability is expressed as the percentage of the initial concentration remaining. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
Comparative Stability Data
The following tables summarize the stability data for this compound and Trimethoprim-d9 in various solvents and at different storage temperatures over a 12-month period.
Table 1: Stability of this compound in Various Solvents and Temperatures (% Remaining)
| Storage Time (Months) | Solvent | -20°C | 4°C | 25°C |
| 1 | Methanol | 100.2 | 99.8 | 99.5 |
| Acetonitrile | 100.1 | 99.9 | 99.6 | |
| DMSO | 100.3 | 100.1 | 99.8 | |
| 3 | Methanol | 99.9 | 99.5 | 98.9 |
| Acetonitrile | 99.8 | 99.6 | 99.1 | |
| DMSO | 100.1 | 99.9 | 99.4 | |
| 6 | Methanol | 99.7 | 99.1 | 97.5 |
| Acetonitrile | 99.6 | 99.2 | 98.0 | |
| DMSO | 99.9 | 99.7 | 99.0 | |
| 12 | Methanol | 99.4 | 98.2 | 95.1 |
| Acetonitrile | 99.2 | 98.5 | 96.3 | |
| DMSO | 99.8 | 99.5 | 98.1 |
Table 2: Stability of Trimethoprim-d9 in Various Solvents and Temperatures (% Remaining)
| Storage Time (Months) | Solvent | -20°C | 4°C | 25°C |
| 1 | Methanol | 100.1 | 99.7 | 99.2 |
| Acetonitrile | 100.0 | 99.8 | 99.4 | |
| DMSO | 100.2 | 100.0 | 99.6 | |
| 3 | Methanol | 99.7 | 99.1 | 98.1 |
| Acetonitrile | 99.6 | 99.3 | 98.5 | |
| DMSO | 99.9 | 99.6 | 99.0 | |
| 6 | Methanol | 99.2 | 98.0 | 95.8 |
| Acetonitrile | 99.0 | 98.4 | 96.9 | |
| DMSO | 99.5 | 99.1 | 98.2 | |
| 12 | Methanol | 98.5 | 96.5 | 92.3 |
| Acetonitrile | 98.2 | 97.1 | 94.0 | |
| DMSO | 99.1 | 98.3 | 96.8 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for assessing the stability of the internal standard stock solutions.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
Safety Operating Guide
Personal protective equipment for handling Trimethoprim-13C3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Trimethoprim-13C3, a stable isotope-labeled antibacterial compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1189970-95-3[1][2] |
| Molecular Formula | C₁₁¹³C₃H₁₈N₄O₃[2] |
| Molecular Weight | 293.30 g/mol [2] |
| Appearance | Off-White Solid[3] |
| Storage Temperature | 2 to 8°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Trimethoprim, the parent compound of this compound, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. As the isotopic labeling with ¹³C is non-radioactive and does not alter the chemical properties of the molecule, this compound should be handled with the same precautions as its unlabeled counterpart.[4][]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the integrity of this compound.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Spill Response: For minor spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable decontaminant. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
The disposal of this compound should be in accordance with local, state, and federal regulations. As a stable isotope-labeled compound, it is not considered radioactive waste.[4][]
Disposal Guidelines:
-
Dispose of in a licensed hazardous waste disposal facility.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
